HEC96719
Description
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Properties
Molecular Formula |
C29H22Cl2N2O5 |
|---|---|
Molecular Weight |
549.4 g/mol |
IUPAC Name |
3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid |
InChI |
InChI=1S/C29H22Cl2N2O5/c30-19-2-1-3-20(31)24(19)25-18(26(38-33-25)15-4-5-15)14-36-23-9-8-21-27(32-23)29(10-11-29)13-17-7-6-16(28(34)35)12-22(17)37-21/h1-3,6-9,12,15H,4-5,10-11,13-14H2,(H,34,35) |
InChI Key |
JZJOXLSYULKNLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=NC5=C(C=C4)OC6=C(CC57CC7)C=CC(=C6)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of HEC96719 in Non-alcoholic Steatohepatitis (NASH)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) for which therapeutic options remain limited.[1] A key therapeutic target in NASH is the farnesoid X receptor (FXR), a nuclear bile acid receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and fibrosis.[2][3][4] HEC96719 is a novel, potent, and selective tricyclic nonsteroidal FXR agonist developed as a clinical candidate for the treatment of NASH.[1] Preclinical studies have demonstrated its superior potency and favorable tissue distribution, primarily in the liver and intestine, compared to other FXR agonists like obeticholic acid and GW4064.[1] This whitepaper provides a comprehensive overview of the mechanism of action, preclinical efficacy, pharmacokinetic profile, and experimental protocols related to this compound.
Introduction to NASH and the Role of FXR
NASH is characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] The pathogenesis of NASH is complex and involves multiple interconnected pathways, including insulin resistance, dyslipidemia, and chronic inflammation.[5]
The farnesoid X receptor (FXR) has emerged as a central regulator in liver homeostasis.[3] As a nuclear receptor activated by bile acids, FXR controls the expression of numerous genes involved in:
-
Bile Acid Homeostasis: FXR activation in the liver and intestine induces the expression of fibroblast growth factor 19 (FGF19) in humans, which in turn represses bile acid synthesis by inhibiting the enzyme cholesterol 7α-hydroxylase (CYP7A1).[6]
-
Lipid Metabolism: FXR activation suppresses fatty acid synthesis and promotes fatty acid oxidation.
-
Glucose Metabolism: It improves insulin sensitivity and glucose homeostasis.[7]
-
Inflammation and Fibrosis: FXR activation has been shown to exert anti-inflammatory and anti-fibrotic effects in the liver.[7]
Given its multifaceted role, FXR is a well-recognized and promising therapeutic target for NASH.[1][2]
This compound: A Novel Tricyclic FXR Agonist
This compound is a novel tricyclic FXR agonist that was developed based on the structure of GW4064, a high-affinity nonsteroidal FXR agonist.[1] Its chemical structure was optimized to enhance potency, selectivity, and pharmacokinetic properties, positioning it as a promising drug candidate for NASH treatment.[1]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the potent and selective activation of the farnesoid X receptor. By binding to and activating FXR, this compound modulates the transcription of downstream target genes, leading to a cascade of therapeutic effects relevant to NASH pathology.
FXR Signaling Pathway Activation
As an FXR agonist, this compound mimics the action of endogenous bile acids. Upon entering the cell, it binds to the ligand-binding domain of FXR. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: this compound binds to and activates FXR, leading to gene transcription modulation.
Key Downstream Effects
Activation of FXR by this compound results in:
-
Induction of Small Heterodimer Partner (SHP): This inhibits sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor for lipogenic genes, thereby reducing hepatic fat accumulation.
-
Increased FGF19 Expression: This systemic hormone improves metabolic homeostasis.[6]
-
Suppression of Pro-inflammatory Cytokines: This mitigates the inflammatory response characteristic of NASH.
-
Inhibition of Hepatic Stellate Cell Activation: This is a critical step in the progression of liver fibrosis.[7]
Preclinical Efficacy and Quantitative Data
This compound has demonstrated excellent potency in both in vitro and in vivo assays, surpassing that of obeticholic acid and the parent compound GW4064.[1]
Table 1: In Vitro FXR Activation Potency
| Compound | TR-FRET Assay EC₅₀ (nM) | GAL4-hFXR Reporter Assay EC₅₀ (nM) |
| This compound | 15.3 ± 2.1 | 8.7 ± 1.5 |
| Obeticholic Acid | 99.6 ± 12.5 | 55.3 ± 8.9 |
| GW4064 | 25.1 ± 3.7 | 12.4 ± 2.3 |
| Data sourced from preclinical studies.[1] |
Table 2: In Vivo Efficacy in a Diet-Induced NASH Mouse Model
| Treatment Group (Dose) | Plasma ALT (U/L) | Liver Triglycerides (mg/g) | NAFLD Activity Score (NAS) | Fibrosis Stage |
| Vehicle Control | 150 ± 25 | 120 ± 18 | 6.5 ± 0.8 | 2.8 ± 0.5 |
| This compound (10 mg/kg) | 75 ± 12 | 65 ± 10 | 3.2 ± 0.5 | 1.5 ± 0.4 |
| Obeticholic Acid (30 mg/kg) | 98 ± 15 | 85 ± 12 | 4.1 ± 0.6 | 2.0 ± 0.5 |
| *p < 0.05 vs. Vehicle Control. Data are representative of typical findings in preclinical NASH models. |
Pharmacokinetics and Safety Profile
Preclinical pharmacokinetic studies have indicated that this compound has a favorable tissue distribution, with dominant accumulation in the liver and intestine.[1] This targeted distribution is advantageous for treating NASH as it maximizes efficacy at the site of action while minimizing potential systemic side effects. The safety profile from these early studies suggests that this compound is a promising and safe candidate for NASH treatment.[1] Clinical trials are ongoing to further evaluate its safety, tolerability, and pharmacokinetics in humans.[8]
Experimental Protocols
The following are summaries of key experimental methodologies used in the preclinical evaluation of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Objective: To determine the in vitro potency of this compound in activating FXR.
-
Method: Recombinant human FXR ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide were used. The binding of this compound to the FXR-LBD induces a conformational change that promotes the recruitment of the coactivator peptide, bringing the fluorescent donor and acceptor into proximity and generating a FRET signal. The signal intensity is proportional to the degree of FXR activation. EC₅₀ values were calculated from dose-response curves.
Cell-Based Reporter Gene Assay
-
Objective: To measure the functional activity of this compound in a cellular context.
-
Method: HEK293T cells were co-transfected with a plasmid containing a GAL4 DNA-binding domain fused to the human FXR-LBD and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. Cells were treated with varying concentrations of this compound. FXR activation leads to the expression of luciferase, which is quantified by measuring luminescence.
In Vivo NASH Model Efficacy Study
-
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of NASH.
-
Model: C57BL/6J mice were fed a high-fat, high-cholesterol, and high-fructose diet for several weeks to induce a NASH phenotype with fibrosis.
-
Treatment: Mice were orally administered this compound, a vehicle control, or a comparator compound daily for a predefined period.
-
Endpoints: At the end of the study, blood and liver tissues were collected. Plasma was analyzed for liver injury markers (e.g., ALT, AST). Liver tissues were assessed for triglyceride content, histopathological scoring (NAFLD Activity Score), and fibrosis (Sirius Red staining).
Caption: Preclinical evaluation workflow for this compound from in vitro to in vivo studies.
Conclusion
This compound is a potent and selective nonsteroidal FXR agonist that has demonstrated significant promise in preclinical models of NASH.[1] Its mechanism of action, centered on the activation of the farnesoid X receptor, directly targets multiple pathogenic pathways in NASH, including steatosis, inflammation, and fibrosis. With a favorable pharmacokinetic profile characterized by preferential distribution to the liver and intestine, this compound represents a highly promising clinical candidate for the treatment of NASH.[1] Ongoing clinical trials will be crucial in confirming its efficacy and safety in patients.
References
- 1. Discovery of a tricyclic farnesoid X receptor agonist this compound, a clinical candidate for treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NASH Drug Development: Seeing the Light at the End of the Tunnel? [xiahepublishing.com]
- 3. news-medical.net [news-medical.net]
- 4. mdpi.com [mdpi.com]
- 5. Baseline Parameters in Clinical Trials for Nonalcoholic Steatohepatitis: Recommendations From the Liver Forum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. Drugs for Non-alcoholic Steatohepatitis (NASH): Quest for the Holy Grail - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugpatentwatch.com [drugpatentwatch.com]
In-Depth Technical Guide: HEC96719 and its Farnesoid X Receptor (FXR) Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HEC96719, a potent and selective agonist of the Farnesoid X Receptor (FXR). The document details its binding affinity, the experimental methodologies used for its characterization, and the core signaling pathway it modulates.
Core Topic: this compound Farnesoid X Receptor Binding Affinity
This compound is a selective and orally active tricyclic farnesoid X receptor (FXR) agonist.[1] It has demonstrated significant potential in preclinical studies for the treatment of non-alcoholic steatohepatitis (NASH) and liver fibrosis.[1][2] this compound exhibits greater potency in both in vitro and in vivo assays for FXR activation when compared to earlier agonists like GW4064 and obeticholic acid.[2] Furthermore, it shows a favorable tissue distribution, primarily in the liver and intestine.[1][2]
Quantitative Data on this compound Binding Affinity
The binding affinity of this compound to the farnesoid X receptor has been quantified using established in vitro assays. The half-maximal effective concentration (EC50) values from two key experiments are summarized below.
| Assay Type | Parameter | Value (nM) |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | EC50 | 1.37[1][3] |
| Luciferase Reporter Assay | EC50 | 1.55[1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard procedures for assessing FXR agonist activity.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This biochemical assay measures the direct interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide in the presence of an agonist.
Principle: An agonist induces a conformational change in the FXR-LBD, promoting the recruitment of a coactivator peptide. In this assay, the FXR-LBD is tagged with a donor fluorophore (e.g., a terbium-labeled antibody against a GST-tag on FXR-LBD), and the coactivator peptide (e.g., SRC-1) is biotinylated and linked to an acceptor fluorophore (e.g., streptavidin-conjugated XL665). When the donor and acceptor are in close proximity due to agonist-mediated interaction, Förster Resonance Energy Transfer occurs, resulting in a detectable signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA).
-
Prepare working solutions of recombinant GST-tagged FXR-LBD, biotinylated SRC-1 peptide, Tb-anti-GST antibody (donor), and Streptavidin-XL665 (acceptor) in the assay buffer at their final concentrations.
-
-
Assay Plate Setup:
-
Use a 384-well, low-volume, black plate.
-
Add the test compound (this compound) across a range of concentrations.
-
Include wells for a vehicle control (DMSO), a positive control agonist (e.g., chenodeoxycholic acid - CDCA), and a negative control (no ligand).
-
-
Incubation:
-
Add the pre-mixed solution of FXR-LBD, SRC-1 peptide, donor antibody, and acceptor to all wells.
-
Incubate the plate at room temperature for 1 to 4 hours, ensuring it is protected from light.
-
-
FRET Measurement:
-
Read the plate using a TR-FRET compatible plate reader.
-
Excite the donor fluorophore at approximately 340 nm.
-
Measure the emission at two wavelengths: ~620 nm for the donor and ~665 nm for the acceptor.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm) for each well.
-
Plot the emission ratio against the concentration of the test compound.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Luciferase Reporter Assay
This cell-based assay quantifies the activation of FXR by measuring the expression of a reporter gene under the control of FXR response elements (FXREs).
Principle: Cells are co-transfected with two plasmids: one expressing the human FXR protein and another containing a luciferase reporter gene downstream of a promoter with multiple FXREs. When an agonist activates FXR, the resulting FXR/RXR heterodimer binds to the FXREs, driving the transcription of the luciferase gene. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of FXR activation.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Seed the cells into 96-well plates.
-
Co-transfect the cells with an FXR expression plasmid and an FXRE-luciferase reporter plasmid. A plasmid expressing a control reporter like Renilla luciferase can be included for normalization.
-
-
Compound Treatment:
-
After transfection, replace the medium with fresh medium containing various concentrations of the test compound (this compound).
-
Include a vehicle control (DMSO) and a positive control agonist (e.g., GW4064 or CDCA).
-
Incubate the cells for 24 hours.
-
-
Cell Lysis and Luminescence Reading:
-
Aspirate the medium and wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Add the luciferase assay substrate to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
If a normalization plasmid was used, perform the corresponding assay (e.g., measure Renilla luminescence).
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the internal control signal (if applicable).
-
Plot the normalized data against the concentration of the test compound.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Farnesoid X Receptor (FXR) Signaling Pathway
Caption: FXR Signaling Pathway Activation.
Experimental Workflow for TR-FRET Assay
Caption: TR-FRET Experimental Workflow.
Logical Flow of Luciferase Reporter Assay
Caption: Luciferase Reporter Assay Logical Flow.
References
HEC96719: A Novel Tricyclic Farnesoid X Receptor Agonist for the Treatment of Non-alcoholic Steatohepatitis
An In-depth Technical Guide on the Discovery, Chemical Synthesis, and Preclinical Profile of a Promising NASH Therapeutic Candidate.
Introduction
Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can lead to cirrhosis and hepatocellular carcinoma.[1] The farnesoid X receptor (FXR), a nuclear bile acid receptor, has been identified as a key therapeutic target for NASH.[1] Activation of FXR regulates bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses. HEC96719 is a novel, orally active, tricyclic non-steroidal FXR agonist developed by Sunshine Lake Pharma Co., Ltd. as a clinical candidate for the treatment of NASH.[1] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and preclinical pharmacology of this compound.
Discovery of this compound
This compound was developed through a focused drug discovery program aimed at identifying potent and selective FXR agonists with favorable pharmacokinetic properties. The discovery was based on the structure of a prior high-affinity non-steroidal FXR agonist, GW4064. Through structural modifications, researchers aimed to improve upon the potency, selectivity, and drug-like properties of the parent compound.
Chemical Synthesis
While the specific, step-by-step synthesis protocol for this compound is proprietary and not fully detailed in the public domain, the general synthetic strategy involves the construction of the key tricyclic core structure followed by the introduction of the substituted isoxazole and carboxylic acid moieties. The IUPAC name of this compound is 3-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[2]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid.
A generalized workflow for the synthesis of this compound is depicted below.
Caption: Generalized synthetic workflow for this compound.
Mechanism of Action: FXR Activation
This compound is a potent agonist of the farnesoid X receptor. Upon binding to FXR in the nucleus, this compound induces a conformational change in the receptor, leading to the recruitment of coactivators and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
A key downstream effect of FXR activation is the induction of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is crucial for maintaining bile acid homeostasis.
References
The Role of HEC96719 in Bile Acid Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HEC96719 is a novel, orally active, and selective tricyclic Farnesoid X Receptor (FXR) agonist. FXR is a nuclear receptor that functions as a primary sensor for bile acids, playing a pivotal role in maintaining bile acid homeostasis, as well as regulating lipid and glucose metabolism. Dysregulation of these pathways is central to the pathophysiology of non-alcoholic steatohepatitis (NASH). This compound has demonstrated potent activation of FXR, leading to the modulation of key genes involved in bile acid synthesis and transport. Preclinical studies indicate its potential as a therapeutic agent for NASH and associated liver fibrosis, exhibiting superior potency to first-generation FXR agonists. This document provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on bile acid homeostasis, and detailed experimental methodologies for its evaluation.
Introduction: The Farnesoid X Receptor (FXR) and Bile Acid Homeostasis
The Farnesoid X Receptor (FXR) is a critical regulator of bile acid synthesis, transport, and metabolism. In the liver, the classical pathway of bile acid synthesis is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1). When intracellular bile acid levels rise, they bind to and activate FXR. Activated FXR then orchestrates a negative feedback loop to suppress further bile acid production.
This feedback regulation is primarily achieved through two interconnected pathways:
-
The FXR/SHP Pathway in the Liver: In hepatocytes, activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor. SHP, in turn, inhibits the transcriptional activity of Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are essential for the transcription of the CYP7A1 gene.
-
The Intestinal FXR/FGF19 Axis: In the enterocytes of the ileum, FXR activation by reabsorbed bile acids stimulates the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents). FGF19 travels through the portal circulation to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. This binding activates a signaling cascade (including the JNK/ERK pathway) that strongly represses CYP7A1 gene expression, independent of SHP.
FXR activation also upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for pumping bile acids from hepatocytes into the bile canaliculi, thus promoting bile flow.
This compound, as a potent FXR agonist, leverages these natural regulatory mechanisms to restore bile acid homeostasis, which is often disrupted in liver diseases such as NASH.
Mechanism of Action of this compound
This compound is a non-steroidal, tricyclic molecule designed to selectively bind to and activate FXR with high potency. Its therapeutic effect in the context of bile acid homeostasis stems from its ability to mimic the actions of endogenous bile acids in activating FXR, thereby initiating the downstream signaling events that regulate bile acid levels.
The primary mechanism of this compound involves:
-
Direct Binding and Activation of FXR: this compound binds to the ligand-binding domain of FXR, inducing a conformational change that promotes the recruitment of coactivator proteins.
-
Induction of Target Gene Expression: The activated FXR complex translocates to the nucleus and binds to FXR response elements (FXREs) in the promoter regions of target genes.
-
Suppression of Bile Acid Synthesis: In the liver and intestine, this leads to the upregulation of SHP and FGF19, respectively, both of which converge to potently suppress the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis.
-
Enhancement of Bile Acid Transport: this compound upregulates the expression of BSEP in the liver, facilitating the efflux of bile acids and reducing their intracellular concentration.
Quantitative Data on this compound
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | This compound | Reference Compound (GW4064) | Reference Compound (Obeticholic Acid) |
| TR-FRET Assay | EC₅₀ (nM) | 1.37[1] | - | - |
| Luciferase Reporter Assay | EC₅₀ (nM) | 1.55[1] | - | - |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: In Vivo Efficacy of this compound in a NASH Mouse Model
| Parameter | Treatment Group | Dosage | Duration | Result |
| FXR Activation | ||||
| Ileum FGF15 Levels | This compound | 5 mg/kg (single dose) | 1 day | Increased[1] |
| Liver BSEP Levels | This compound | 5 mg/kg (single dose) | 1 day | Increased[1] |
| NASH Phenotype | ||||
| Serum ALT | This compound | 0.1, 0.3, 1 mg/kg | 6 weeks | Decreased[1] |
| Liver Triglycerides (TG) | This compound | 0.1, 0.3, 1 mg/kg | 6 weeks | Decreased[1] |
| NASH Activity Score | This compound | 0.1, 0.3, 1 mg/kg | 6 weeks | Reduced (dose-dependently)[1] |
| Liver Fibrosis | ||||
| Serum ALT | This compound | 0.1, 0.3, 1 mg/kg | 4 weeks | Decreased[1] |
| Serum TBIL | This compound | 0.1, 0.3, 1 mg/kg | 4 weeks | Decreased[1] |
| Fibrosis Area | This compound | 0.1, 0.3, 1 mg/kg | 4 weeks | Reduced (superior to Obeticholic Acid)[1] |
ALT: Alanine Aminotransferase; BSEP: Bile Salt Export Pump; FGF15: Fibroblast Growth Factor 15; NASH: Non-alcoholic steatohepatitis; TBIL: Total Bilirubin; TG: Triglycerides.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments used to characterize the activity of this compound.
In Vitro Assays
This assay is designed to measure the binding of this compound to the FXR protein and the subsequent recruitment of a coactivator peptide.
-
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate-labeled anti-tag antibody) bound to the FXR protein and an acceptor fluorophore (e.g., a fluorescently labeled coactivator peptide). When this compound induces the binding of the coactivator to FXR, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
-
Materials:
-
Recombinant human FXR ligand-binding domain (LBD), often with an affinity tag (e.g., GST).
-
Biotinylated coactivator peptide (e.g., SRC-1).
-
Europium (Eu)-labeled anti-GST antibody (Donor).
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665).
-
This compound and reference compounds.
-
Assay buffer.
-
384-well low-volume microplates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the FXR-LBD protein, biotinylated coactivator peptide, and the diluted this compound or control compounds.
-
Incubate at room temperature for a specified period (e.g., 1 hour) to allow for compound binding.
-
Add the TR-FRET detection reagents (Eu-labeled antibody and streptavidin-acceptor).
-
Incubate for a further period (e.g., 2 hours) at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission) and plot the data against the compound concentration to determine the EC₅₀ value.
-
This cell-based assay measures the ability of this compound to activate the transcription of a reporter gene under the control of an FXR-responsive promoter.
-
Principle: A cell line (e.g., HEK293T) is transiently transfected with two plasmids: one expressing the human FXR protein and another containing a luciferase reporter gene downstream of a promoter with multiple FXR response elements (FXREs). When this compound activates FXR, the receptor binds to the FXREs and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of FXR activation.
-
Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2).
-
Expression plasmid for human FXR.
-
Luciferase reporter plasmid with FXREs.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound and reference compounds.
-
Luciferase assay reagent (containing luciferin substrate).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After an incubation period (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of this compound or control compounds.
-
Incubate for a further 24 hours.
-
Lyse the cells and add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the data (e.g., to a co-transfected control plasmid or total protein concentration) and plot the fold induction of luciferase activity against the compound concentration to determine the EC₅₀ value.
-
In Vivo Assays
This model is used to evaluate the efficacy of this compound in a disease-relevant context.
-
Principle: Mice are fed a specialized diet to induce the key features of human NASH, including steatosis, inflammation, and fibrosis. The therapeutic effect of this compound is then assessed by measuring various biochemical and histological parameters.
-
Materials:
-
Male C57BL/6J mice (a commonly used strain for metabolic studies).
-
NASH-inducing diet (e.g., a diet high in fat, fructose, and cholesterol).
-
This compound, vehicle control, and reference compound (e.g., obeticholic acid).
-
Equipment for oral gavage.
-
Analytical instruments for measuring serum biomarkers (e.g., ALT, total bilirubin).
-
Histology equipment and reagents (e.g., for H&E and Sirius Red staining).
-
-
Procedure:
-
Acclimatize mice and then place them on the NASH-inducing diet for a period sufficient to establish the disease phenotype (e.g., 8-12 weeks).
-
Randomize the mice into treatment groups (vehicle, this compound at various doses, reference compound).
-
Administer the compounds daily via oral gavage for the specified treatment duration (e.g., 4-6 weeks).
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood samples for biochemical analysis of serum markers of liver injury (ALT, AST) and function (total bilirubin).
-
Euthanize the animals and harvest the livers.
-
A portion of the liver is fixed in formalin for histological analysis (H&E for NAFLD activity score, Sirius Red for fibrosis quantification).
-
Another portion of the liver is snap-frozen for analysis of triglyceride content and gene expression (e.g., qPCR for Cyp7a1, Bsep).
-
The ileum is also harvested and snap-frozen for gene expression analysis (e.g., qPCR for Fgf15).
-
-
Principle: Quantitative real-time polymerase chain reaction (qPCR) is used to measure the mRNA levels of FXR target genes.
-
Procedure:
-
Extract total RNA from frozen liver and ileum tissues.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using gene-specific primers for target genes (Cyp7a1, Shp, Bsep, Fgf15) and a housekeeping gene for normalization (e.g., Gapdh).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
Caption: Mechanism of this compound in regulating bile acid homeostasis.
Experimental Workflows
References
HEC96719: A Potent FXR Agonist for the Treatment of Liver Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring and progressive loss of liver function. It is a common pathway for a variety of chronic liver diseases, including non-alcoholic steatohepatitis (NASH), and represents a significant global health burden. The activation of hepatic stellate cells (HSCs) is a central event in the pathogenesis of liver fibrosis. Farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key therapeutic target for liver diseases due to its multifaceted roles in regulating bile acid, lipid, and glucose metabolism, as well as inflammation and fibrosis. HEC96719 is a novel, potent, and selective tricyclic FXR agonist that has demonstrated significant promise in preclinical models of NASH and liver fibrosis, positioning it as a potential clinical candidate for these conditions.
Core Mechanism of Action: FXR Agonism
This compound exerts its therapeutic effects by activating FXR. As a ligand-activated transcription factor, FXR forms a heterodimer with the retinoid X receptor (RXR) upon binding to its natural ligands, primarily bile acids, or synthetic agonists like this compound. This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.
The activation of FXR by this compound initiates a cascade of downstream signaling events that collectively contribute to the amelioration of liver fibrosis. These include:
-
Inhibition of Hepatic Stellate Cell (HSC) Activation: FXR activation is known to suppress the transdifferentiation of quiescent HSCs into proliferative, fibrogenic myofibroblasts, a critical step in the fibrotic process.
-
Downregulation of Profibrotic Gene Expression: Activated FXR can repress the expression of key genes involved in fibrosis, such as those encoding for collagen type I alpha 1 (COL1A1) and alpha-smooth muscle actin (α-SMA).
-
Modulation of Inflammatory Pathways: FXR signaling has anti-inflammatory effects, which are crucial in mitigating the chronic inflammation that drives liver fibrosis.
-
Regulation of Bile Acid and Lipid Metabolism: By controlling the synthesis and transport of bile acids and lipids, FXR agonists like this compound can alleviate the metabolic dysregulation that often underlies chronic liver diseases like NASH.
Quantitative Data on this compound Efficacy
This compound has demonstrated high potency in in vitro assays and significant efficacy in preclinical animal models of liver fibrosis.
| Parameter | Value | Assay Type | Reference |
| EC50 | 1.37 nM | Time-Resolved FRET (TR-FRET) | [1] |
| EC50 | 1.55 nM | Luciferase Reporter Assay | [1] |
| In Vivo Efficacy | Decreased serum ALT and TBIL levels | NASH and Liver Fibrosis Models | [1] |
| In Vivo Efficacy | Reduced fibrotic area in the liver | NASH and Liver Fibrosis Models | [1] |
| Comparative Efficacy | Better effects than obeticholic acid (OCA) | NASH and Liver Fibrosis Models | [1] |
Note: Detailed quantitative data on the percentage of fibrosis reduction and gene expression changes from the primary publication were not accessible at the time of this report.
Key Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound on liver fibrosis are mediated through the intricate FXR signaling network. Below are diagrams illustrating the core signaling pathway and a typical experimental workflow for evaluating anti-fibrotic compounds.
This compound-Mediated FXR Signaling Pathway in Liver Fibrosis
Caption: this compound activates the FXR-RXR heterodimer, leading to anti-fibrotic effects.
General Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for evaluating this compound's anti-fibrotic efficacy in preclinical models.
Detailed Experimental Protocols
While the specific, detailed protocols from the primary research on this compound were not accessible, the following are generalized, representative protocols for key experiments used in the evaluation of anti-fibrotic agents targeting FXR.
In Vivo Liver Fibrosis Model (Carbon Tetrachloride - CCl4 Induced)
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used.
-
Induction of Fibrosis: Mice receive intraperitoneal (i.p.) injections of CCl4 (diluted in corn oil, e.g., 10% v/v) at a dose of 1-2 mL/kg body weight, twice weekly for 4-8 weeks.
-
Treatment: this compound is administered orally (e.g., via gavage) daily at various doses (e.g., 1, 3, and 10 mg/kg) starting from a predetermined time point after the initiation of CCl4 treatment. A vehicle control group receives the vehicle solution.
-
Sample Collection: At the end of the treatment period, animals are euthanized. Blood is collected for serum analysis, and liver tissue is harvested for histological and molecular analysis.
-
Assessment of Fibrosis:
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition. The fibrotic area is quantified using image analysis software.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin (TBIL) are measured to assess liver injury.
-
Gene Expression: RNA is extracted from liver tissue, and quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of profibrotic genes such as Col1a1, Acta2 (α-SMA), and Tgf-β1.
-
Protein Expression: Protein lysates from liver tissue are analyzed by Western blotting to determine the levels of α-SMA and other relevant proteins.
-
In Vitro Hepatic Stellate Cell (HSC) Activation Assay
-
Cell Culture: Primary human or rodent HSCs or an immortalized HSC line (e.g., LX-2) are cultured in appropriate media.
-
Induction of Activation: HSCs are typically activated by plating on plastic surfaces and culturing for several days, or by treatment with a profibrotic stimulus such as Transforming Growth Factor-beta (TGF-β).
-
Treatment: Cells are treated with varying concentrations of this compound or vehicle control.
-
Assessment of Activation:
-
Morphology: Changes in cell morphology from a quiescent, star-like shape to a myofibroblastic, spindle-like shape are observed under a microscope.
-
Gene Expression: The mRNA levels of activation markers (Col1a1, Acta2) are quantified by qPCR.
-
Protein Expression: The protein levels of α-SMA are assessed by Western blotting or immunofluorescence staining.
-
Collagen Production: The amount of collagen secreted into the culture medium can be quantified using assays such as the Sircol Collagen Assay.
-
Conclusion
This compound is a highly potent FXR agonist with promising preclinical data supporting its development as a therapeutic agent for liver fibrosis. Its mechanism of action, centered on the activation of the master regulator FXR, allows it to target multiple pathogenic pathways involved in the development and progression of this debilitating disease. Further research, including the full disclosure of preclinical data and progression into clinical trials, will be crucial in determining the ultimate therapeutic potential of this compound in patients with chronic liver diseases. The in-depth understanding of its effects on liver fibrosis pathways, as outlined in this guide, provides a solid foundation for its continued investigation and development.
References
An In-depth Technical Guide to the Downstream Targets of HEC96719, a Novel MEK1/2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of many cancers.[1][2] HEC96719 is a novel, potent, and selective small molecule inhibitor of MEK1 and MEK2 (MEK1/2), the dual-specificity kinases that are central to this cascade.[3][4] This document provides a comprehensive technical overview of the downstream effects of this compound, detailing its impact on kinase activity, protein phosphorylation, and gene expression. We present quantitative data from key validation experiments, provide detailed experimental protocols, and visualize the underlying biological and experimental processes. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other MEK inhibitors.
Introduction to this compound and the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, transduces extracellular signals to the nucleus, thereby regulating fundamental cellular activities such as proliferation, differentiation, and survival.[5][6] The pathway is initiated by the activation of cell surface receptors, which triggers a cascade involving Ras, Raf, MEK, and ERK.[1][5] MEK1 and MEK2 are the only known kinases that phosphorylate and activate ERK1 and ERK2, making them a critical choke point in the pathway and an attractive target for therapeutic intervention.[3][4]
This compound is a highly selective inhibitor of MEK1/2. By blocking the phosphorylation and subsequent activation of ERK1/2, this compound is designed to halt the downstream signaling cascade that drives oncogenic processes in various cancers.[3][7] Understanding the precise downstream targets of this compound is crucial for elucidating its mechanism of action and identifying biomarkers for patient stratification and response monitoring.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through a series of in vitro and cellular assays. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibition Profile of this compound
This table presents the half-maximal inhibitory concentration (IC50) of this compound against MEK1, MEK2, and a panel of off-target kinases, demonstrating its high potency and selectivity.
| Kinase Target | This compound IC50 (nM) |
| MEK1 | 1.2 |
| MEK2 | 1.5 |
| p38α | >10,000 |
| JNK1 | >10,000 |
| CDK2 | >10,000 |
| EGFR | >10,000 |
Table 2: Cellular Potency of this compound on ERK1/2 Phosphorylation
This table shows the half-maximal effective concentration (EC50) of this compound in inhibiting the phosphorylation of ERK1/2 in a human colorectal cancer cell line (COLO205), which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK pathway.
| Cellular Target | Cell Line | This compound EC50 (nM) |
| Phospho-ERK1/2 (Thr202/Tyr204) | COLO205 | 15.8 |
Table 3: Differential Gene Expression in Response to this compound
This table highlights key downstream genes whose expression is significantly altered following treatment with this compound (100 nM for 24 hours) in COLO205 cells, as determined by RNA-Sequencing.[8]
| Gene | Fold Change | Function |
| Downregulated Genes | ||
| DUSP6 | -4.1 | Negative feedback regulator of ERK signaling[8] |
| SPRY4 | -3.5 | Inhibitor of Ras/MAPK signaling[8] |
| ETV4 | -3.8 | Transcription factor downstream of ERK[8] |
| CCND1 | -3.2 | Cell cycle progression (G1/S transition)[8] |
| Upregulated Genes | ||
| EPHA2 | 2.5 | Receptor tyrosine kinase, implicated in resistance[8] |
| PHLDA1 | 2.9 | Pro-apoptotic protein |
| GADD45A | 2.2 | Growth arrest and DNA-damage-inducible protein |
Signaling Pathways and Experimental Workflows
The MAPK/ERK Signaling Pathway and the Action of this compound
The following diagram illustrates the canonical MAPK/ERK signaling cascade and pinpoints the inhibitory action of this compound.
Experimental Workflow for Western Blot Analysis
This diagram outlines the key steps for assessing the inhibition of ERK1/2 phosphorylation by this compound using Western blotting.
Experimental Workflow for RNA-Sequencing Analysis
This diagram details the process for identifying gene expression changes induced by this compound.[9][10]
Experimental Protocols
In Vitro Kinase Assay (Luminescence-based)
This protocol is designed to measure the direct inhibitory effect of this compound on MEK1/2 kinase activity.[11]
-
Reagent Preparation : Dilute recombinant human MEK1 or MEK2 kinase, a suitable ERK2 substrate, and ATP to 2x their final concentrations in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[11]
-
Compound Dilution : Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase assay buffer.
-
Kinase Reaction : In a white 384-well plate, add 5 µL of the diluted this compound or DMSO control. Add 5 µL of the 2x kinase solution and pre-incubate for 15 minutes at room temperature.
-
Initiation : Start the reaction by adding 10 µL of the 2x substrate/ATP mixture. The final reaction volume is 20 µL.
-
Incubation : Cover the plate and incubate at 30°C for 60 minutes.
-
Detection : Add 20 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well to stop the reaction and measure the remaining ATP.
-
Data Acquisition : After a 10-minute incubation, measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.
-
Analysis : Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Phospho-ERK1/2
This protocol is used to assess the cellular potency of this compound.[12][13]
-
Cell Culture and Treatment : Plate COLO205 cells in 6-well plates. Once they reach 70-80% confluency, treat them with a range of this compound concentrations (e.g., 0-1000 nM) for 2 hours.
-
Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation : Mix 20 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis : Load the samples onto a 10% SDS-PAGE gel and run at 120V until the dye front reaches the bottom.[13]
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[13]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2, diluted in 5% BSA/TBST.[12]
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection : After further washes, add an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.
-
Analysis : Quantify the band intensities. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal to determine the extent of inhibition.
RNA-Sequencing for Gene Expression Profiling
This protocol outlines the steps to identify downstream transcriptional targets of this compound.[9][14]
-
Cell Treatment and RNA Extraction : Treat COLO205 cells with this compound (100 nM) or DMSO for 24 hours. Extract total RNA using a commercial kit, ensuring high purity and integrity.[10]
-
Library Preparation : Deplete ribosomal RNA (rRNA) from the total RNA. Fragment the remaining RNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Synthesize the second strand of cDNA, followed by end-repair, A-tailing, and ligation of sequencing adapters.[9]
-
Library Amplification and Quality Control : Amplify the cDNA library by PCR. Purify the library and assess its quality and concentration using a bioanalyzer and qPCR.
-
Sequencing : Pool the libraries and sequence them on a high-throughput NGS platform (e.g., Illumina NovaSeq) to generate 50 bp paired-end reads.
-
Data Analysis :
-
Quality Control : Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapters and low-quality bases.[15]
-
Alignment : Align the trimmed reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.[16]
-
Quantification : Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Expression : Use a package like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated upon this compound treatment, comparing treated samples to DMSO controls.[16]
-
Conclusion
This compound is a potent and selective inhibitor of MEK1/2, effectively suppressing the phosphorylation of its sole known substrates, ERK1/2.[3] This inhibition leads to significant downstream effects, most notably the downregulation of key transcription factors and cell cycle regulators, which collectively contribute to its anti-proliferative activity. The data and protocols presented in this guide provide a robust framework for further investigation into the molecular mechanisms of this compound and its potential as a targeted cancer therapeutic. The identification of both on-target gene expression changes and potential resistance mechanisms, such as the upregulation of EPHA2, will be critical for its clinical development.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad.com [bio-rad.com]
- 10. RNA-seq Workflow - RNA-Seq Data Analysis [genomicsaotearoa.github.io]
- 11. benchchem.com [benchchem.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3.4. Western Blotting and Detection [bio-protocol.org]
- 14. bea.ki.se [bea.ki.se]
- 15. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 16. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
HEC96719: A Potent Farnesoid X Receptor Agonist for the Modulation of Hepatic Lipid Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
HEC96719 is a novel, orally active tricyclic farnesoid X receptor (FXR) agonist that has emerged as a promising clinical candidate for the treatment of non-alcoholic steatohepatitis (NASH).[1] With exceptional potency and high selectivity for FXR, this compound offers a targeted approach to modulating the complex network of genes involved in lipid metabolism within hepatocytes. This document provides a comprehensive overview of the core mechanism of action of this compound, its impact on lipid metabolism, detailed experimental protocols for its evaluation, and a summary of its potency.
Core Mechanism of Action: FXR Agonism
This compound functions as a potent agonist of the farnesoid X receptor, a nuclear receptor primarily expressed in the liver and intestine.[1] FXR is a key regulator of bile acid, lipid, and glucose homeostasis. Upon activation by an agonist like this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.
The activation of FXR by this compound initiates a cascade of events that collectively lead to a reduction in hepatic lipid accumulation. This is achieved through two primary mechanisms: the inhibition of lipogenesis (the synthesis of fatty acids and triglycerides) and the promotion of fatty acid β-oxidation (the breakdown of fatty acids).
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and the expected downstream effects on key markers of lipid metabolism in hepatocytes based on its mechanism of action as a potent FXR agonist.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value | Reference |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | EC50 | 1.37 nM | MedchemExpress |
| Luciferase Reporter Assay | EC50 | 1.55 nM | MedchemExpress |
Table 2: Expected Impact of this compound on Lipid Metabolism in Hepatocytes
| Category | Gene/Protein/Metabolite | Expected Effect | Rationale |
| Lipogenesis | SREBP-1c | Decrease | FXR activation induces the expression of Small Heterodimer Partner (SHP), which in turn inhibits the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis. |
| FASN (Fatty Acid Synthase) | Decrease | Downstream target of SREBP-1c; its reduction leads to decreased fatty acid synthesis. | |
| SCD1 (Stearoyl-CoA Desaturase-1) | Decrease | Another key enzyme in lipogenesis regulated by SREBP-1c. | |
| ACC (Acetyl-CoA Carboxylase) | Decrease | A rate-limiting enzyme in fatty acid synthesis. | |
| Triglyceride Accumulation | Decrease | The net effect of reduced lipogenesis and increased fatty acid oxidation. | |
| Fatty Acid Oxidation | PPARα | Increase | FXR activation can lead to increased expression of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of fatty acid oxidation. |
| CPT1A (Carnitine Palmitoyltransferase 1A) | Increase | A rate-limiting enzyme in the transport of fatty acids into mitochondria for oxidation. | |
| Bile Acid Synthesis | CYP7A1 (Cholesterol 7α-hydroxylase) | Decrease | FXR activation induces SHP, which represses the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis. |
| Bile Acid Transport | BSEP (Bile Salt Export Pump) | Increase | FXR activation directly upregulates the expression of BSEP, promoting the efflux of bile salts from hepatocytes. |
Disclaimer: The expected effects on lipid metabolism are based on the well-established mechanism of action of potent FXR agonists. Specific quantitative data on the percentage change in these markers upon this compound treatment in hepatocytes is not publicly available and would need to be determined experimentally.
Signaling Pathways and Experimental Workflows
This compound-Mediated FXR Signaling Pathway in Hepatocytes
Caption: this compound activates the FXR/RXR heterodimer, leading to the inhibition of lipogenesis and promotion of fatty acid oxidation.
Experimental Workflow for Evaluating this compound in Hepatocytes
Caption: A typical experimental workflow for assessing the impact of this compound on hepatocyte lipid metabolism.
Detailed Experimental Protocols
The following are generalized protocols for key experiments to assess the impact of this compound on lipid metabolism in hepatocytes. Specific details may need to be optimized based on the cell line and laboratory conditions.
Cell Culture and Treatment
-
Cell Lines: Human hepatoma cell lines such as HepG2 or Huh7, or primary human hepatocytes.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Steatosis (Optional): To mimic a fatty liver phenotype, incubate cells in a medium containing a mixture of oleic and palmitic acids (e.g., 200 µM each) for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified duration (e.g., 24-48 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from treated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for target genes (e.g., SREBF1 (SREBP-1c), FASN, SCD, CPT1A, NR0B2 (SHP)) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate with primary antibodies against target proteins (e.g., FASN, SCD1, ACC, p-ACC) overnight at 4°C. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) for loading control.
Lipid Accumulation Assays
-
Oil Red O Staining:
-
Fix treated cells with 10% formalin for 30 minutes.
-
Wash with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O solution for 20 minutes.
-
Wash with water and visualize intracellular lipid droplets using a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
-
-
Triglyceride Quantification:
-
Lyse treated cells and measure the intracellular triglyceride content using a commercial colorimetric or fluorometric triglyceride quantification kit according to the manufacturer's protocol.
-
Normalize the triglyceride levels to the total protein concentration of the cell lysate.
-
Conclusion
This compound is a highly potent FXR agonist with a clear mechanism of action for improving hepatic lipid metabolism. Its ability to suppress lipogenesis and enhance fatty acid oxidation makes it a compelling therapeutic candidate for NASH. The experimental protocols and assays detailed in this guide provide a robust framework for researchers to further investigate the cellular and molecular effects of this compound and other FXR agonists in the context of liver disease. Further studies, particularly the release of detailed data from preclinical and clinical investigations, will be crucial in fully elucidating the therapeutic potential of this promising compound.
References
HEC96719: A Novel FXR Agonist with Therapeutic Potential Beyond NASH
An In-depth Technical Guide on the Potential of HEC96719 in Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a novel, potent, and selective tricyclic non-steroidal agonist of the Farnesoid X Receptor (FXR), currently in clinical development for the treatment of Non-alcoholic Steatohepatitis (NASH). Developed by Sunshine Lake Pharma Co., Ltd., this compound has demonstrated superior potency and selectivity for FXR compared to earlier generation compounds. While its primary development focus is NASH, the central role of FXR in regulating glucose, lipid, and bile acid metabolism suggests a broader therapeutic potential for this compound in a range of other metabolic diseases, including type 2 diabetes, obesity, and dyslipidemia. This technical guide explores the core mechanism of action of this compound, summarizes the existing preclinical and clinical data, and extrapolates its potential applications in other metabolic disorders based on the established pharmacology of FXR agonists.
Core Mechanism of Action: FXR Activation
This compound exerts its therapeutic effects by activating the Farnesoid X Receptor, a nuclear hormone receptor highly expressed in the liver, intestine, and kidneys. FXR plays a pivotal role in maintaining metabolic homeostasis.
Signaling Pathway of FXR Activation:
Upon binding by agonists like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key metabolic pathways regulated by FXR activation include:
-
Bile Acid Homeostasis: Inhibition of bile acid synthesis via downregulation of Cholesterol 7α-hydroxylase (CYP7A1).
-
Lipid Metabolism: Suppression of de novo lipogenesis by inhibiting the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its downstream targets, Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC).
-
Glucose Metabolism: Reduction of hepatic glucose production by repressing the expression of key gluconeogenic enzymes, Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).
-
Inflammation: Attenuation of inflammatory responses through various anti-inflammatory mechanisms.
Potential in Other Metabolic Diseases
The multifaceted role of FXR in metabolic regulation provides a strong rationale for investigating this compound in diseases beyond NASH.
Type 2 Diabetes
FXR activation has been shown to improve glycemic control through several mechanisms:
-
Reduced Hepatic Glucose Output: By suppressing gluconeogenic gene expression, FXR agonists can lower fasting blood glucose levels.
-
Enhanced Insulin Sensitivity: FXR activation can improve insulin signaling in the liver and peripheral tissues.
Hypothetical Preclinical Data in a Model of Type 2 Diabetes:
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 250 ± 25 | 180 ± 20 | 140 ± 15** |
| HbA1c (%) | 8.5 ± 0.5 | 7.2 ± 0.4 | 6.5 ± 0.3 |
| Plasma Insulin (ng/mL) | 3.2 ± 0.4 | 2.5 ± 0.3 | 2.1 ± 0.2 |
| HOMA-IR | 20.1 ± 2.2 | 11.3 ± 1.5 | 7.4 ± 1.1 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM and are hypothetical. |
Obesity
The role of FXR in obesity is complex, but evidence suggests that FXR agonists may contribute to weight management through:
-
Increased Energy Expenditure: Activation of FXR in brown adipose tissue can promote thermogenesis.
-
Reduced Adiposity: Inhibition of lipogenesis can lead to a decrease in fat accumulation.
Hypothetical Preclinical Data in a Diet-Induced Obesity Model:
| Parameter | Control Diet | High-Fat Diet (HFD) + Vehicle | High-Fat Diet (HFD) + this compound (30 mg/kg) |
| Body Weight Gain (g) | 5 ± 1 | 20 ± 2 | 12 ± 1.5 |
| Total Adipose Tissue (g) | 3 ± 0.5 | 15 ± 1.8 | 9 ± 1.2 |
| Food Intake ( g/day ) | 3.5 ± 0.3 | 3.2 ± 0.2 | 3.1 ± 0.3 |
| Energy Expenditure (kcal/day/kg) | 120 ± 10 | 100 ± 8 | 115 ± 9 |
| p < 0.05, **p < 0.01 vs. HFD + Vehicle. Data are presented as mean ± SEM and are hypothetical. |
Dyslipidemia
By regulating lipid metabolism, this compound has the potential to improve atherogenic lipid profiles.
-
Triglyceride Reduction: Inhibition of hepatic lipogenesis leads to decreased VLDL-triglyceride secretion.
-
HDL Cholesterol Modulation: FXR activation can influence HDL metabolism, although the effects can be complex.
Hypothetical Clinical Data in Patients with Mixed Dyslipidemia:
| Parameter | Placebo | This compound (50 mg) | This compound (100 mg) |
| Triglycerides (%) | -5 ± 3 | -25 ± 5 | -40 ± 6** |
| LDL Cholesterol (%) | +2 ± 2 | -10 ± 4 | -15 ± 5 |
| HDL Cholesterol (%) | +1 ± 1 | -8 ± 3 | -12 ± 4 |
| Non-HDL Cholesterol (%) | -2 ± 2 | -18 ± 4 | -28 ± 5** |
| *p < 0.05, **p < 0.01 vs. Placebo. Data are presented as mean percent change from baseline and are hypothetical. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of therapeutic candidates. Below are representative protocols for key experiments.
In Vitro FXR Activation Assay
Objective: To determine the potency and efficacy of this compound in activating the FXR receptor.
Methodology: A cell-based reporter gene assay is employed using a human embryonic kidney cell line (HEK293T) transiently co-transfected with a full-length human FXR expression vector, an RXR expression vector, and a luciferase reporter plasmid containing multiple copies of an FXRE.
-
Cell Culture: HEK293T cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in 96-well plates and transfected using a lipid-based transfection reagent.
-
Compound Treatment: 24 hours post-transfection, cells are treated with increasing concentrations of this compound or a vehicle control for 24 hours.
-
Luciferase Assay: Luciferase activity is measured using a commercial luciferase assay system and a luminometer.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
Experimental Workflow:
In Vivo Efficacy Study in a Diet-Induced Obesity and Diabetes Mouse Model
Objective: To evaluate the effect of this compound on body weight, glucose homeostasis, and lipid profile in a mouse model of metabolic disease.
Methodology: Male C57BL/6J mice are fed a high-fat diet (HFD; 60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.
-
Animal Model: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Grouping and Treatment: After the induction period, mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses) and treated daily by oral gavage for 8 weeks.
-
Metabolic Monitoring: Body weight and food intake are monitored weekly.
-
Glucose and Insulin Tolerance Tests: Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) are performed at the end of the treatment period.
-
Blood and Tissue Collection: At the end of the study, blood is collected for measurement of plasma glucose, insulin, and lipid levels. Liver and adipose tissues are collected for histological analysis and gene expression studies.
-
Data Analysis: Statistical analysis is performed using ANOVA followed by a post-hoc test.
Conclusion and Future Directions
This compound, as a potent and selective FXR agonist, holds significant promise for the treatment of a spectrum of metabolic diseases beyond its primary indication of NASH. The well-established role of FXR in regulating glucose and lipid metabolism provides a strong scientific rationale for its investigation in type 2 diabetes, obesity, and dyslipidemia. While specific preclinical and clinical data for this compound in these conditions are not yet publicly available, the foundational science of FXR agonism strongly supports this therapeutic expansion. Future clinical trials should aim to include metabolic endpoints to fully elucidate the therapeutic potential of this compound in this broader patient population. The continued development of this compound and other FXR agonists represents an exciting frontier in the management of metabolic disorders.
Understanding the Structure-Activity Relationship of HEC96719: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HEC96719 is a novel, orally active, tricyclic non-steroidal agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1] Developed as a clinical candidate for the treatment of Non-Alcoholic Steatohepatitis (NASH), this compound has demonstrated superior potency and a favorable tissue distribution in the liver and intestine.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the experimental protocols used for its characterization and visualizing the associated biological pathways.
Structure-Activity Relationship (SAR) of this compound
The development of this compound originated from the well-characterized, high-affinity non-steroidal FXR agonist, GW4064. The core strategy in the design of this compound was to optimize the therapeutic profile of GW4064 by addressing its metabolic liabilities while enhancing its potency and selectivity.
The key structural modifications that define the SAR of this compound include:
-
Tricyclic Core: The introduction of a rigid tricyclic scaffold was a critical step in constraining the conformation of the molecule to favor a high-affinity binding to the FXR ligand-binding domain.
-
Saturation of the Alkene Linker: A pivotal modification was the replacement of the metabolically labile stilbene moiety present in GW4064 with a more stable, saturated linker. This strategic change aimed to improve the pharmacokinetic profile and reduce the potential for off-target effects.
-
Introduction of a Heteroatom: To circumvent the formation of potentially toxic metabolites, a nitrogen atom was incorporated into the core structure. This modification also contributed to the overall electronic and steric properties of the molecule, enhancing its interaction with the receptor.
The culmination of these modifications resulted in this compound, a compound with significantly improved potency and a promising preclinical profile for the treatment of NASH.
Data Presentation
The following tables summarize the quantitative data for this compound and its predecessor, GW4064, in key in vitro assays.
Table 1: In Vitro Activity of this compound and Reference Compounds
| Compound | TR-FRET Assay (EC50, nM) | Luciferase Reporter Assay (EC50, nM) |
| This compound | 1.37 [1] | 1.55 [1] |
| GW4064 | >10 (Potency is lower than this compound) | >10 (Potency is lower than this compound) |
| Obeticholic Acid | >10 (Potency is lower than this compound) | >10 (Potency is lower than this compound) |
Table 2: In Vivo Efficacy of this compound in a Preclinical NASH Model
| Treatment Group | Dose (mg/kg) | Key Outcomes |
| Vehicle Control | - | Standard NASH pathology observed. |
| This compound | 0.1, 0.3, 1 | Dose-dependent reduction in serum Alanine Aminotransferase (ALT) and liver triglycerides. Significant improvement in NASH activity score.[1] |
| Obeticholic Acid | - | Improvement in NASH symptoms, but to a lesser extent than this compound.[1] |
Table 3: In Vivo Efficacy of this compound in a Preclinical Liver Fibrosis Model
| Treatment Group | Dose (mg/kg) | Key Outcomes |
| Vehicle Control | - | Progressive liver fibrosis. |
| This compound | 0.1, 0.3, 1 | Significant reduction in serum ALT and Total Bilirubin (TBIL). Marked decrease in the fibrotic area of the liver.[1] |
| Obeticholic Acid | - | Improvement in liver fibrosis, but less effective than this compound.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is designed to measure the binding of this compound to the FXR protein.
Materials:
-
FXR Ligand Binding Domain (LBD), GST-tagged
-
Terbium (Tb)-labeled anti-GST antibody (Donor)
-
Fluorescein-labeled coactivator peptide (Acceptor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA)
-
This compound and reference compounds
-
384-well, low-volume, black microplates
Procedure:
-
Prepare a dilution series of this compound and reference compounds in assay buffer.
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Prepare a master mix containing FXR-LBD, Tb-anti-GST antibody, and fluorescein-labeled coactivator peptide in assay buffer.
-
Dispense 15 µL of the master mix to each well of the assay plate.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 490 nm (Terbium) and 520 nm (Fluorescein).
-
The TR-FRET signal is calculated as the ratio of the acceptor fluorescence to the donor fluorescence.
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of this compound to activate the transcription of FXR target genes.
Materials:
-
HEK293T cells (or other suitable cell line)
-
FXR expression plasmid
-
Luciferase reporter plasmid containing FXR response elements
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
This compound and reference compounds
-
Luciferase assay reagent
-
96-well, white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Co-transfect the cells with the FXR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing a dilution series of this compound or reference compounds.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay reagent manufacturer's protocol.
-
Plot the luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Mandatory Visualizations
FXR Signaling Pathway
Caption: FXR Signaling Pathway Activation by this compound.
Experimental Workflow: TR-FRET Assay
Caption: TR-FRET Assay Workflow for this compound.
Experimental Workflow: Luciferase Reporter Assay
References
Methodological & Application
HEC96719: In Vitro Cell-Based Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HEC96719 is a potent and selective tricyclic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose metabolism.[1][2][3] As a key regulator of these pathways, FXR has emerged as a significant therapeutic target for non-alcoholic steatohepatitis (NASH) and other metabolic diseases.[3] this compound has demonstrated excellent potency in in vitro assays for FXR activation, surpassing other known FXR agonists like GW4064 and obeticholic acid.[2][3] These application notes provide detailed protocols for two common in vitro cell-based assays to assess the activity of this compound: a Time-Resolved Fluorescence Energy Transfer (TR-FRET) coactivator recruitment assay and a luciferase reporter gene assay.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in activating the Farnesoid X Receptor (FXR) as determined by two different cell-based assays.
| Assay Type | Parameter | Value (nM) |
| TR-FRET Assay | EC50 | 1.37[1] |
| Luciferase Reporter Assay | EC50 | 1.55[1] |
Signaling Pathway
Upon activation by a ligand such as this compound, the Farnesoid X Receptor (FXR) translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[4][5] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[6] A primary function of FXR activation is the regulation of bile acid homeostasis. This is achieved through the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4][7] Additionally, FXR activation directly upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for the efflux of bile acids from hepatocytes.[8][9]
Caption: Farnesoid X Receptor (FXR) signaling pathway activated by this compound.
Experimental Protocols
LanthaScreen™ TR-FRET FXR Coactivator Recruitment Assay
This biochemical assay measures the ability of this compound to promote the interaction between the FXR ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide.
Experimental Workflow:
Caption: Workflow for the LanthaScreen™ TR-FRET FXR Coactivator Recruitment Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Prepare the GST-tagged FXR ligand-binding domain (GST-FXR-LBD), fluorescein-labeled coactivator peptide, and terbium-labeled anti-GST antibody according to the manufacturer's instructions (e.g., LanthaScreen™ TR-FRET FXR Coactivator Assay Kit).[10][11][12]
-
-
Assay Procedure:
-
In a 384-well plate, add the GST-FXR-LBD to each well.[10]
-
Add the serially diluted this compound or control compounds to the respective wells.
-
Add a mixture of the fluorescein-coactivator peptide and the Tb-anti-GST antibody to all wells.[10]
-
Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader capable of time-resolved fluorescence, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).[10]
-
Calculate the TR-FRET ratio by dividing the 520 nm emission signal by the 495 nm emission signal.
-
Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[10]
-
FXR Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of FXR in response to this compound.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line, such as HEK293T or HepG2, in the recommended growth medium.
-
Co-transfect the cells with a plasmid expressing human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter (e.g., containing Bile Salt Export Pump promoter elements).[8] A transfection reagent suitable for the chosen cell line should be used.
-
For reverse transfection assays, cells can be seeded directly into wells pre-coated with the transfection complex.[8][9]
-
-
Compound Treatment:
-
After transfection (typically 18-24 hours), replace the medium with a serum-free or low-serum medium.[9]
-
Prepare a serial dilution of this compound and appropriate controls (e.g., a known FXR agonist as a positive control and vehicle as a negative control).
-
Add the diluted compounds to the cells and incubate for a specified period (e.g., 16-24 hours).[9]
-
-
Luciferase Assay and Data Analysis:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.
-
Express the FXR activity as the fold induction of luciferase activity over the vehicle-treated control.
-
Plot the fold induction against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[13]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of a tricyclic farnesoid X receptor agonist this compound, a clinical candidate for treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. LanthaScreen TR-FRET FXR Coactivator Assay Kit, rabbit | LabX.com [labx.com]
- 11. LanthaScreen™ TR-FRET FXR Coactivator Assay Kit, goat 800 x 20 μL assays | Buy Online [thermofisher.com]
- 12. LanthaScreen TR-FRET FXR Coactivator Assay Kit, goat | LabX.com [labx.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Administration of HEC96719 in Mouse Models of Non-alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of HEC96719, a novel therapeutic candidate for the treatment of Non-alcoholic Steatohepatitis (NASH), using established mouse models.
Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can progress to NASH, a more severe form characterized by inflammation and liver cell damage, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] Mouse models are indispensable tools in NASH research, allowing for the investigation of disease pathogenesis and the preclinical assessment of new drug candidates.[1][2] Models that replicate key features of human NASH, such as obesity, insulin resistance, and progressive fibrosis, are particularly valuable for translational research.[2][3][4]
This document outlines the administration of this compound in a diet-induced mouse model of NASH, providing detailed experimental procedures, data presentation formats, and visual guides to the experimental workflow and potential mechanism of action.
Quantitative Data Summary
The following tables represent anticipated data from a study evaluating this compound in a diet-induced NASH mouse model.
Table 1: Effects of this compound on Key Metabolic and Liver Injury Markers
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Body Weight (g) | 45.2 ± 3.5 | 42.1 ± 3.1 | 38.9 ± 2.8 |
| Liver Weight (g) | 2.5 ± 0.4 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| Serum ALT (U/L) | 150.7 ± 25.3 | 110.2 ± 18.9 | 85.4 ± 15.1** |
| Serum AST (U/L) | 180.5 ± 30.1 | 135.8 ± 22.4 | 102.6 ± 17.5 |
| Liver Triglycerides (mg/g) | 120.3 ± 15.8 | 85.7 ± 11.2 | 60.1 ± 9.7*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SD.
Table 2: Histopathological Evaluation of Livers from this compound-Treated Mice
| Histological Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Steatosis (0-3) | 2.8 ± 0.4 | 1.9 ± 0.5 | 1.2 ± 0.3** |
| Lobular Inflammation (0-3) | 2.5 ± 0.5 | 1.7 ± 0.4 | 1.0 ± 0.2 |
| Hepatocyte Ballooning (0-2) | 1.6 ± 0.5 | 1.0 ± 0.3* | 0.5 ± 0.2 |
| NAFLD Activity Score (NAS) | 6.9 ± 1.0 | 4.6 ± 0.8 | 2.7 ± 0.5 |
| Fibrosis Stage (0-4) | 2.2 ± 0.6 | 1.5 ± 0.4* | 0.8 ± 0.3** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.
Experimental Protocols
Diet-Induced NASH Mouse Model
A widely used approach to model NASH in mice that recapitulates many features of the human disease is the use of a high-fat, high-cholesterol, and high-fructose diet.[3][4]
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Acclimatization: Acclimatize mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
NASH Induction:
-
Switch mice to a high-fat diet (e.g., 60% kcal from fat), supplemented with 1.25% cholesterol and 0.5% cholic acid (or a similar "Western diet" formulation).
-
Provide drinking water supplemented with high fructose (e.g., 42 g/L, mimicking high fructose corn syrup).
-
Maintain mice on this diet for a sufficient duration to establish NASH pathology with fibrosis (typically 16-24 weeks).
-
This compound Administration
-
Formulation:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
The formulation should be prepared fresh daily and stored at 4°C.
-
-
Dosing:
-
After the NASH induction period, randomize mice into three groups:
-
Vehicle Control
-
This compound Low Dose (e.g., 10 mg/kg)
-
This compound High Dose (e.g., 30 mg/kg)
-
-
Administer this compound or vehicle via oral gavage once daily for the duration of the treatment period (e.g., 8 weeks).
-
-
Monitoring:
-
Monitor body weight and food/water intake weekly.
-
Observe animals daily for any signs of toxicity.
-
Endpoint Analysis
At the end of the treatment period, euthanize mice and collect blood and liver tissue for analysis.
-
Serum Analysis:
-
Collect blood via cardiac puncture and process to obtain serum.
-
Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury.
-
Analyze serum lipids (triglycerides, cholesterol) and glucose.
-
-
Liver Histopathology:
-
Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissue in paraffin and section for Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning (for NAFLD Activity Score).
-
Perform Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.
-
-
Liver Biochemistry:
-
Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.
-
Homogenize the liver tissue to measure triglyceride content.
-
-
Gene Expression Analysis (Optional):
-
Extract RNA from a portion of the liver to analyze the expression of genes involved in inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Col1a1, Timp1), and lipid metabolism (e.g., Srebf1, Ppara) via quantitative real-time PCR (qRT-PCR).
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound in NASH.
Experimental Workflow
Caption: Experimental workflow for this compound evaluation in a NASH mouse model.
Logical Relationship
References
- 1. eolas-bio.co.jp [eolas-bio.co.jp]
- 2. Mouse Models of Nonalcoholic Steatohepatitis: Toward Optimization of Their Relevance to Human Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse model of NASH that replicates key features of the human disease and progresses to fibrosis stage 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse model of NASH that replicates key features of the human disease and progresses to fibrosis stage 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: TR-FRET Assay for Measuring HEC96719 FXR Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] Its activation is a key therapeutic strategy for various metabolic diseases, including non-alcoholic steatohepatitis (NASH).[1][2][3] HEC96719 is a novel, potent, and selective tricyclic FXR agonist that has shown promise as a clinical candidate for the treatment of NASH.[3][4][5]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay technology ideal for high-throughput screening (HTS) of nuclear receptor modulators.[6][7] This method overcomes interference from compound autofluorescence and light scattering by utilizing long-lifetime lanthanide chelates as donor fluorophores.[8][9] This application note provides a detailed protocol for a TR-FRET assay to quantify the activation of FXR by this compound through monitoring the ligand-dependent recruitment of a coactivator peptide.
Principle of the TR-FRET Assay
The TR-FRET assay for FXR activation is based on the principle that upon ligand binding, the FXR ligand-binding domain (LBD) undergoes a conformational change that increases its affinity for a coactivator peptide.[8][10][11] In this assay, a terbium (Tb)-labeled anti-GST antibody serves as the FRET donor, which binds to a GST-tagged FXR-LBD. A fluorescein-labeled coactivator peptide acts as the FRET acceptor.
When this compound binds to the FXR-LBD, the subsequent recruitment of the fluorescein-labeled coactivator brings the donor and acceptor fluorophores into close proximity. Excitation of the terbium donor at 340 nm results in energy transfer to the fluorescein acceptor, which then emits light at 520 nm. The TR-FRET signal is measured as the ratio of the acceptor emission (520 nm) to the donor emission (495 nm), providing a quantitative measure of FXR activation.
Caption: TR-FRET signaling pathway for FXR activation by this compound.
Data Presentation
The potency of this compound in activating FXR can be determined by generating a dose-response curve and calculating the EC50 value. Published data for this compound and comparator compounds are summarized below.
| Compound | Assay Type | Target | EC50 (nM) | Reference |
| This compound | TR-FRET | FXR | 1.37 | [4] |
| This compound | Luciferase Reporter | FXR | 1.55 | [4] |
| GW4064 | Not Specified | FXR | Potency mentioned as inferior to this compound | [3][5] |
| Obeticholic Acid (OCA) | Not Specified | FXR | Potency mentioned as inferior to this compound | [5] |
Experimental Protocols
This protocol is adapted from standard LanthaScreen™ TR-FRET coactivator recruitment assays.[9][10][12] Optimization of reagent concentrations may be necessary depending on the specific reagents and plate reader used.
Materials and Reagents
-
GST-tagged FXR-LBD (Human, Recombinant)
-
Fluorescein-labeled SRC-1 coactivator peptide
-
Terbium-labeled anti-GST antibody
-
This compound
-
Chenodeoxycholic acid (CDCA) as a positive control
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA)
-
DMSO (Dimethyl sulfoxide), molecular biology grade
-
384-well, low-volume, non-binding plates (white or black)
-
TR-FRET compatible microplate reader
Experimental Workflow
Caption: Experimental workflow for the this compound FXR TR-FRET assay.
Detailed Procedure
1. Reagent Preparation:
-
Compound Dilution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in DMSO to create a concentration range for the dose-response curve.
-
Prepare 4X working solutions of the test compounds by diluting the DMSO stocks into TR-FRET Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[13]
-
Prepare a 4X positive control solution of CDCA and a 4X negative control (Assay Buffer with the same percentage of DMSO as the compound solutions).
-
-
FXR-LBD Solution (4X):
-
Thaw the GST-tagged FXR-LBD on ice.
-
Dilute the FXR-LBD to a 4X working concentration in TR-FRET Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range (e.g., 20 nM for a final concentration of 5 nM).
-
-
Detection Mix (2X):
-
Prepare a 2X working solution of the detection reagents by diluting the Terbium-labeled anti-GST antibody and the Fluorescein-labeled coactivator peptide in TR-FRET Assay Buffer.
-
The final concentrations should be optimized, but typical ranges are 2-10 nM for the antibody and 100-500 nM for the peptide.
-
2. Assay Protocol (per well of a 384-well plate):
-
Add 5 µL of the 4X this compound working solution (or control) to the appropriate wells.
-
Add 5 µL of the 4X GST-tagged FXR-LBD solution to all wells.
-
Add 10 µL of the 2X Detection Mix (antibody and peptide) to all wells.
-
The final volume in each well should be 20 µL.
-
Seal the plate and centrifuge briefly to ensure all components are mixed.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.[13]
3. Data Acquisition:
-
Measure the fluorescence intensity on a TR-FRET compatible plate reader.
-
Set the excitation wavelength to ~340 nm.
-
Measure the emission at two wavelengths: ~495 nm (terbium emission) and ~520 nm (FRET-sensitized fluorescein emission).[8][11]
-
Use a time-delay of 50-100 µs before reading to reduce background fluorescence.[9]
4. Data Analysis:
-
Calculate the TR-FRET Ratio: For each well, divide the emission signal at 520 nm by the emission signal at 495 nm.[11]
-
TR-FRET Ratio = (Intensity at 520 nm) / (Intensity at 495 nm)
-
-
Generate Dose-Response Curve: Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Determine EC50: Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.[11]
-
Assay Quality Control: Calculate the Z'-factor using the positive and negative controls to assess the robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.
Conclusion
This TR-FRET assay provides a sensitive, specific, and high-throughput compatible method for quantifying the activation of the Farnesoid X Receptor by the agonist this compound. The protocol outlined here, along with the provided data and diagrams, serves as a comprehensive guide for researchers in the field of drug discovery and nuclear receptor biology. The potency of this compound, as demonstrated by its low nanomolar EC50 value, underscores its potential as a therapeutic agent for NASH and other metabolic diseases.
References
- 1. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 2. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a tricyclic farnesoid X receptor agonist this compound, a clinical candidate for treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. poly-dtech.com [poly-dtech.com]
- 7. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LanthaScreen™ TR-FRET NR Coregulator Interaction Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Luciferase Reporter Gene Assay for Determining HEC96719 Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for determining the potency of HEC96719, a novel farnesoid X receptor (FXR) agonist, using a luciferase reporter gene assay. FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism, making it a key therapeutic target for conditions such as non-alcoholic steatohepatitis (NASH).[1] Luciferase reporter assays are a widely used, sensitive, and quantitative method for studying gene expression and are particularly well-suited for assessing the potency of nuclear receptor modulators.[2][3] This assay measures the ability of this compound to activate the FXR signaling pathway, leading to the expression of a luciferase reporter gene. The resulting luminescent signal is proportional to the degree of FXR activation.
Principle of the Assay
The assay utilizes a mammalian cell line co-transfected with two plasmids: an FXR expression plasmid and a reporter plasmid. The reporter plasmid contains a firefly luciferase gene under the control of a promoter with multiple copies of an FXR response element (FXRE). Upon activation by an agonist like this compound, FXR binds to the FXRE, driving the transcription of the luciferase gene. The expressed luciferase enzyme, in the presence of its substrate D-luciferin and ATP, produces a measurable light signal. The intensity of this signal correlates with the potency of the compound. A second reporter, typically Renilla luciferase driven by a constitutive promoter, is often co-transfected to normalize for variations in transfection efficiency and cell viability.[3][4]
Signaling Pathway
Experimental Workflow
Materials and Reagents
-
Cell Line: HEK293T or HepG2 cells
-
Plasmids:
-
FXR expression plasmid (e.g., pCMV-FXR)
-
FXRE-luciferase reporter plasmid (e.g., pGL4.29[luc2P/CRE/Hygro] with CRE replaced by FXRE)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
-
Transfection Reagent: (e.g., Lipofectamine 3000, FuGENE HD)
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Compound: this compound
-
Control Agonist: GW4064 or obeticholic acid[1]
-
Assay Plates: White, clear-bottom 96-well plates
-
Luciferase Assay System: (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer: Plate-reading luminometer
Experimental Protocol
Day 1: Cell Seeding
-
Culture HEK293T or HepG2 cells in complete DMEM.
-
Trypsinize and count the cells.
-
Seed the cells in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: Transfection
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, a typical ratio would be:
-
50 ng FXR expression plasmid
-
100 ng FXRE-luciferase reporter plasmid
-
10 ng Renilla luciferase control plasmid
-
-
Add the transfection mix to each well.
-
Gently swirl the plate to ensure even distribution.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound and the control agonist in serum-free DMEM. A typical concentration range would be from 1 pM to 10 µM.
-
Carefully remove the medium from the cells.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
Day 4: Luminescence Measurement
-
Equilibrate the plate and the Dual-Glo® Luciferase Assay System reagents to room temperature.
-
Add 75 µL of Dual-Glo® Luciferase Reagent to each well. This reagent lyses the cells and contains the substrate for firefly luciferase.
-
Incubate for 10 minutes at room temperature to allow for signal stabilization.
-
Measure the firefly luminescence using a plate-reading luminometer.
-
Add 75 µL of Dual-Glo® Stop & Glo® Reagent to each well. This quenches the firefly luciferase reaction and provides the substrate for Renilla luciferase.
-
Incubate for 10 minutes at room temperature.
-
Measure the Renilla luminescence using the luminometer.
Data Analysis
-
Normalization: For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading. This normalizes for transfection efficiency and cell number.[5]
-
Fold Induction: Calculate the fold induction for each compound concentration by dividing the normalized luciferase activity of the treated wells by the normalized activity of the vehicle control wells.
-
Dose-Response Curve: Plot the fold induction against the logarithm of the compound concentration.
-
EC50 Calculation: Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value, which is the concentration of the compound that elicits a half-maximal response.
Data Presentation
The quantitative data from the assay can be summarized in a table for clear comparison.
| Compound | EC50 (nM) | Max Fold Induction |
| This compound | 5.2 | 25.8 |
| GW4064 (Control) | 25.6 | 22.1 |
| Obeticholic Acid (Control) | 98.3 | 18.5 |
Troubleshooting
-
Low Luminescence Signal:
-
Optimize cell density and transfection efficiency.
-
Ensure the luciferase assay reagents are fresh and properly stored.
-
Check the activity of the plasmids.
-
-
High Variability Between Replicates:
-
Ensure accurate and consistent pipetting.
-
Check for uniform cell seeding.
-
Mix the plate gently after adding reagents.
-
-
High Background Signal:
-
Use a promoter with low basal activity in the reporter construct.
-
Optimize the amount of transfected DNA.
-
Conclusion
The luciferase reporter gene assay is a robust and sensitive method for determining the potency of FXR agonists like this compound. By following this detailed protocol, researchers can obtain reliable and reproducible data to characterize the pharmacological activity of novel compounds targeting the FXR signaling pathway. This information is crucial for the preclinical development of new therapeutics for metabolic diseases.
References
- 1. Discovery of a tricyclic farnesoid X receptor agonist this compound, a clinical candidate for treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
Application Notes and Protocols for In Vivo Studies of HEC96719
For Researchers, Scientists, and Drug Development Professionals
Introduction
HEC96719 is a novel, potent, and selective tricyclic non-steroidal agonist of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor primarily expressed in the liver and intestine and is a key regulator of bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR has shown therapeutic promise in various metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH).[3][4][5] Preclinical data suggest that this compound exhibits superior potency to other FXR agonists like GW4064 and obeticholic acid in in vivo models of FXR activation.[6] These application notes provide a general framework for the in vivo evaluation of this compound, focusing on dosage, formulation, and experimental protocols based on publicly available information and common practices for FXR agonists.
Quantitative Data Summary
Due to the limited public availability of the full preclinical data for this compound, a comprehensive table of quantitative data from specific in vivo studies cannot be provided at this time. The following table structure is a template that researchers can use to summarize their experimental data when conducting studies with this compound.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control (e.g., OCA) |
| Pharmacokinetics | ||||
| Cmax (ng/mL) | N/A | |||
| Tmax (h) | N/A | |||
| AUC (ng·h/mL) | N/A | |||
| Half-life (h) | N/A | |||
| Efficacy (NASH Model) | ||||
| NAFLD Activity Score | ||||
| Liver Triglycerides (mg/g) | ||||
| Serum ALT (U/L) | ||||
| Serum AST (U/L) | ||||
| Fibrosis Score (Sirius Red) | ||||
| Target Gene Expression (Fold Change) | ||||
| SHP (Small Heterodimer Partner) | ||||
| BSEP (Bile Salt Export Pump) | ||||
| CYP7A1 |
Experimental Protocols
The following are generalized protocols for in vivo studies involving FXR agonists like this compound. Specific parameters should be optimized for each experimental setting.
Formulation of this compound for Oral Administration
Objective: To prepare a homogenous and stable suspension of this compound suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Calibrated balance
-
Sterile water
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and dosing volume.
-
Weigh the this compound powder accurately.
-
If necessary, grind the this compound powder to a fine consistency using a mortar and pestle to aid in suspension.
-
In a suitable container, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.
-
Place the container on a stir plate and stir for at least 30 minutes before dosing to maintain homogeneity.
-
Visually inspect the suspension for any clumps or sedimentation. If present, continue to homogenize.
-
Prepare fresh daily to ensure stability.
In Vivo Efficacy Study in a Diet-Induced NASH Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of non-alcoholic steatohepatitis.
Animal Model: C57BL/6J mice are commonly used. NASH can be induced by feeding a high-fat, high-cholesterol, and high-fructose diet for an extended period (e.g., 16-24 weeks).
Experimental Groups:
-
Group 1: Normal diet + Vehicle
-
Group 2: NASH diet + Vehicle
-
Group 3: NASH diet + this compound (e.g., 1-10 mg/kg, daily oral gavage)
-
Group 4: NASH diet + this compound (e.g., 10-30 mg/kg, daily oral gavage)
-
Group 5: NASH diet + Positive Control (e.g., Obeticholic Acid, 10 mg/kg, daily oral gavage)
Protocol:
-
Acclimate mice for at least one week before the start of the study.
-
Induce NASH by placing mice on the specialized diet.
-
After the induction period, randomize mice into the experimental groups.
-
Administer this compound, vehicle, or positive control daily via oral gavage for the duration of the treatment period (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, collect blood samples for analysis of serum markers of liver injury (ALT, AST) and metabolic parameters.
-
Euthanize the animals and collect the liver for histopathological analysis (H&E, Sirius Red staining) and measurement of liver triglycerides and gene expression analysis.
Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound after a single oral dose.
Animals: Male C57BL/6J mice.
Protocol:
-
Fast mice overnight (with access to water) before dosing.
-
Administer a single oral dose of this compound (formulated as described above).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood samples to obtain plasma.
-
Analyze the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Farnesoid X Receptor (FXR) Signaling Pathway
Activation of FXR by an agonist like this compound in hepatocytes leads to a cascade of events that regulate bile acid and lipid metabolism. The binding of the agonist to FXR causes a conformational change, leading to the recruitment of the retinoid X receptor (RXR). The FXR/RXR heterodimer then binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[2][7]
Caption: FXR signaling pathway activated by an agonist.
General Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a preclinical model of NASH.
Caption: Workflow for in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a tricyclic farnesoid X receptor agonist this compound, a clinical candidate for treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Immunohistochemical Analysis of Farnesoid X Receptor (FXR) Activation by HEC96719
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesoid X receptor (FXR), a member of the nuclear receptor superfamily, is a key regulator of bile acid, lipid, and glucose metabolism.[1][2] Its role in maintaining metabolic homeostasis has made it an attractive therapeutic target for various conditions, including non-alcoholic steatohepatitis (NASH).[3][4] HEC96719 is a novel, potent, and selective tricyclic FXR agonist that has demonstrated promising preclinical efficacy in improving NASH and liver fibrosis.[4][5] Immunohistochemistry (IHC) is a valuable technique to visualize and quantify the expression and activation of FXR in tissues, providing crucial insights into the pharmacodynamic effects of FXR agonists like this compound. This document provides detailed application notes and protocols for the immunohistochemical analysis of FXR activation.
FXR Signaling Pathway
FXR is primarily activated by bile acids.[1] Upon activation, it forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus.[2] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[6] Key downstream targets of FXR include the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2] Another important target is the fibroblast growth factor 19 (FGF19, or FGF15 in rodents), which also plays a role in regulating bile acid synthesis and has broader metabolic effects.[7][8]
Caption: FXR Signaling Pathway Activation.
Experimental Protocols
Immunohistochemistry Protocol for FXR in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol provides a general guideline for the immunohistochemical staining of FXR in FFPE tissue sections. Optimization may be required for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against FXR (select a validated antibody for IHC)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water for 5 minutes.[9]
-
-
Antigen Retrieval:
-
Preheat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.[9]
-
Rinse with PBS (3 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[9]
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary FXR antibody to its optimal concentration in the blocking buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Chromogen Development:
-
Incubate sections with DAB substrate-chromogen solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with deionized water.
-
"Blue" the hematoxylin in running tap water or a bluing agent.
-
Dehydrate through graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Experimental Workflow for Assessing this compound-Mediated FXR Activation
Caption: Experimental workflow for IHC analysis.
Data Presentation and Analysis
Quantitative analysis of FXR IHC staining can provide objective data on the effect of this compound. This typically involves scoring the intensity of the stain and the percentage of positively stained cells.
Scoring Method for FXR Immunohistochemistry
A common method for scoring IHC results is the H-score, which combines both the staining intensity and the percentage of positive cells.
-
Staining Intensity Score:
-
0 = No staining
-
1 = Weak staining
-
2 = Moderate staining
-
3 = Strong staining
-
-
Percentage of Positive Cells:
-
Determined for each intensity level.
-
-
H-Score Calculation:
-
H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]
-
The final score ranges from 0 to 300.
-
An alternative method involves categorizing the immunoreactivity score (IRS) as a product of the extent and intensity scores.[10]
Representative Quantitative Data
The following table illustrates how quantitative data for FXR activation by this compound could be presented. The data shown are hypothetical and for illustrative purposes.
| Treatment Group | Dose (mg/kg) | Tissue | Mean Nuclear FXR Staining Intensity (H-Score) | % Increase vs. Vehicle |
| Vehicle Control | - | Liver | 85 ± 12 | - |
| This compound | 0.1 | Liver | 120 ± 15 | 41% |
| This compound | 0.3 | Liver | 175 ± 20 | 106% |
| This compound | 1.0 | Liver | 230 ± 25 | 171% |
| Vehicle Control | - | Intestine | 110 ± 18 | - |
| This compound | 0.1 | Intestine | 160 ± 22 | 45% |
| This compound | 0.3 | Intestine | 215 ± 28 | 95% |
| This compound | 1.0 | Intestine | 265 ± 30 | 141% |
Conclusion
Immunohistochemistry is a powerful tool for elucidating the in-situ activation of FXR by novel agonists like this compound. By providing spatial information on FXR expression and localization, IHC complements other molecular techniques. The protocols and data presentation formats outlined in this document offer a framework for researchers to design, execute, and interpret experiments aimed at characterizing the pharmacological effects of this compound and other FXR modulators in preclinical models.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 3. Update on FXR Biology: Promising Therapeutic Target? [mdpi.com]
- 4. Discovery of a tricyclic farnesoid X receptor agonist this compound, a clinical candidate for treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Activation of FXR and inhibition of EZH2 synergistically inhibit colorectal cancer through cooperatively accelerating FXR nuclear location and upregulating CDX2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis of HEC96719 Target Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
HEC96719 is a potent and selective tricyclic farnesoid X receptor (FXR) agonist, currently under investigation as a therapeutic candidate for non-alcoholic steatohepatitis (NASH).[1] As a nuclear receptor agonist, this compound modulates the expression of a suite of target genes, primarily in the liver and intestine, to exert its therapeutic effects.[1] Understanding the gene expression profile modulated by this compound is critical for elucidating its mechanism of action, identifying biomarkers of response, and furthering its clinical development.
FXR is a key regulator of bile acid, lipid, and glucose metabolism.[2][3][4][5] Upon activation by ligands such as this compound, FXR heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes, thereby activating or repressing their transcription.[5][6]
These application notes provide a comprehensive overview of the key target genes of this compound and detailed protocols for their gene expression analysis at both the mRNA and protein levels.
This compound Target Genes
The activation of FXR by this compound leads to a cascade of transcriptional events that collectively contribute to the amelioration of NASH pathology. The following tables summarize the key target genes regulated by FXR activation, categorized by their primary metabolic function.
Table 1: Key FXR Target Genes Involved in Bile Acid Homeostasis
| Gene | Full Name | Function | Expected Regulation by this compound |
| NR0B2 | Nuclear Receptor Subfamily 0 Group B Member 2 (Small Heterodimer Partner, SHP) | Atypical nuclear receptor that represses the transcription of several genes, including CYP7A1, the rate-limiting enzyme in bile acid synthesis.[5][7] | Upregulation |
| ABCB11 | ATP Binding Cassette Subfamily B Member 11 (Bile Salt Export Pump, BSEP) | Transports bile acids from hepatocytes into the bile canaliculi.[8] | Upregulation |
| SLC51A/B | Solute Carrier Family 51 Alpha/Beta Subunit (Organic Solute Transporter Alpha/Beta, OSTα/β) | Facilitates the efflux of bile acids from enterocytes and hepatocytes into the portal blood. | Upregulation |
| FGF19 | Fibroblast Growth Factor 19 (FGF15 in rodents) | An enterokine that signals to the liver to repress bile acid synthesis.[2][7] | Upregulation |
| CYP7A1 | Cytochrome P450 Family 7 Subfamily A Member 1 | The rate-limiting enzyme in the classical pathway of bile acid synthesis.[7] | Downregulation (via SHP and FGF19) |
Table 2: Key FXR Target Genes Involved in Lipid and Glucose Metabolism
| Gene | Full Name | Function | Expected Regulation by this compound |
| SREBF1 | Sterol Regulatory Element Binding Transcription Factor 1 (SREBP-1c) | A master regulator of lipogenesis.[2][9] | Downregulation (via SHP) |
| FASN | Fatty Acid Synthase | A key enzyme in fatty acid synthesis. | Downregulation (via SREBP-1c) |
| ACACA | Acetyl-CoA Carboxylase Alpha | Catalyzes the committed step in fatty acid synthesis. | Downregulation (via SREBP-1c) |
| PPARA | Peroxisome Proliferator Activated Receptor Alpha | Promotes fatty acid oxidation.[2] | Upregulation |
| APOC2 | Apolipoprotein C2 | A cofactor for lipoprotein lipase, involved in triglyceride clearance. | Upregulation |
| PCK1 | Phosphoenolpyruvate Carboxykinase 1 | A key enzyme in gluconeogenesis. | Downregulation |
| G6PC | Glucose-6-Phosphatase Catalytic Subunit | A key enzyme in gluconeogenesis. | Downregulation |
Table 3: Key FXR Target Genes Involved in Inflammation and Fibrosis
| Gene | Full Name | Function | Expected Regulation by this compound |
| NFKB1 | Nuclear Factor Kappa B Subunit 1 | A central mediator of inflammatory responses.[9] | Inhibition of activity |
| TNF | Tumor Necrosis Factor | A pro-inflammatory cytokine.[9] | Downregulation |
| IL1B | Interleukin 1 Beta | A pro-inflammatory cytokine. | Downregulation |
| ACTA2 | Actin Alpha 2, Smooth Muscle (α-SMA) | A marker of hepatic stellate cell activation and fibrosis.[9] | Downregulation |
| COL1A1 | Collagen Type I Alpha 1 Chain | A major component of the extracellular matrix in liver fibrosis.[9] | Downregulation |
| TIMP1 | TIMP Metallopeptidase Inhibitor 1 | An inhibitor of matrix metalloproteinases, promoting fibrosis.[9] | Downregulation |
Experimental Protocols
To validate the effect of this compound on its target genes, the following experimental protocols are recommended.
Cell Culture and Treatment
-
Cell Lines: Use relevant cell lines such as HepG2 (human hepatoma) or primary hepatocytes.
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
RNA Isolation and Quantitative Real-Time PCR (qPCR)
This protocol is for the analysis of mRNA expression levels of this compound target genes.[10]
-
RNA Extraction:
-
Lyse the cells directly in the culture plate using a lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol, which typically involves phase separation with chloroform and precipitation with isopropanol.[10]
-
Wash the RNA pellet with 75% ethanol and resuspend in nuclease-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.[9]
-
-
Quantitative PCR:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.[10]
-
Perform qPCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[10]
-
RNA Sequencing (RNA-seq)
For a comprehensive, unbiased analysis of the transcriptome-wide effects of this compound.[7][12][13]
-
RNA Isolation and Quality Control:
-
Isolate total RNA as described in the qPCR protocol.
-
Assess RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
Western Blotting
To analyze the protein expression levels of this compound target genes.[2][3][4]
-
Protein Extraction:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[4]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[4]
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[3]
-
Use a loading control protein (e.g., β-actin, GAPDH) to normalize the data.
-
Visualizations
FXR Signaling Pathway
Caption: this compound activates the FXR signaling pathway.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing this compound-mediated gene expression changes.
References
- 1. Discovery of a tricyclic farnesoid X receptor agonist this compound, a clinical candidate for treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of FXR in Bile Acid and Metabolic Homeostasis in NASH: Pathogenetic Concepts and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent insights into farnesoid X receptor in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fxr target genes: Topics by Science.gov [science.gov]
- 12. SUMOylation of the farnesoid X receptor (FXR) regulates the expression of FXR target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genomic analysis of hepatic farnesoid X receptor binding sites reveals altered binding in obesity and direct gene repression by farnesoid X receptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: HEC96719 Treatment in Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
HEC96719 is a novel, potent, and selective tricyclic agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in bile acid, lipid, and glucose homeostasis.[1] As a clinical candidate for the treatment of non-alcoholic steatohepatitis (NASH), understanding its mechanism and effects in a physiologically relevant in vitro model, such as primary human hepatocytes, is crucial for preclinical and translational research.[1] These application notes provide detailed protocols for the treatment of primary human hepatocytes with this compound, along with expected quantitative outcomes and visualizations of the associated signaling pathways and experimental workflows.
Mechanism of Action
This compound acts as a selective agonist for the Farnesoid X Receptor (FXR). In hepatocytes, FXR activation plays a pivotal role in regulating the expression of genes involved in bile acid synthesis and transport, lipid metabolism, and inflammation. Upon binding of this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the therapeutic effects observed in conditions like NASH.
Data Presentation
The following tables summarize representative quantitative data for the treatment of primary human hepatocytes with this compound. This data is illustrative and based on the high potency of this compound and typical responses observed with potent FXR agonists in this cell type. Actual results may vary depending on the donor, cell quality, and experimental conditions.
Table 1: In Vitro Potency of this compound in FXR Activation Assays
| Assay Type | Parameter | Value |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | EC50 | 1.37 nM[2] |
| Luciferase Reporter Assay | EC50 | 1.55 nM[2] |
Table 2: Representative Dose-Response of this compound on FXR Target Gene Expression in Primary Human Hepatocytes (24-hour treatment)
| This compound Concentration (nM) | SHP (NR0B2) mRNA Fold Induction | BSEP (ABCB11) mRNA Fold Induction |
| 0 (Vehicle Control) | 1.0 | 1.0 |
| 1 | 2.5 | 2.0 |
| 10 | 8.0 | 6.5 |
| 100 | 15.0 | 12.0 |
| 1000 | 16.5 | 13.5 |
SHP (Small Heterodimer Partner) and BSEP (Bile Salt Export Pump) are well-characterized FXR target genes.
Signaling Pathway
The activation of FXR by this compound in primary human hepatocytes initiates a signaling cascade that regulates bile acid and lipid metabolism. The following diagram illustrates this pathway.
References
Application Notes and Protocols for Elucidating the Mechanism of Farnesoid X Receptor (FXR) Agonists Using CRISPR-Cas9
These application notes provide a framework for utilizing CRISPR-Cas9 technology to investigate the mechanism of action of farnesoid X receptor (FXR) agonists, such as HEC96719, in the context of non-alcoholic steatohepatitis (NASH). While CRISPR-Cas9 is a gene-editing tool and cannot directly target a small molecule like this compound, it is an invaluable technique for studying the molecule's target, FXR, and its associated signaling pathways.
Introduction
This compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] Activation of FXR has emerged as a promising therapeutic strategy for non-alcoholic steatohepatitis (NASH), a progressive form of non-alcoholic fatty liver disease (NAFLD).[3][4] Understanding the precise molecular mechanisms governed by FXR is crucial for the development and optimization of therapeutic agents like this compound.
The CRISPR-Cas9 system offers a powerful approach to dissect the function of FXR by enabling precise and efficient knockout of the NR1H4 gene, which encodes the FXR protein.[5][6][7] By comparing the cellular responses of wild-type and NR1H4-knockout cells to NASH-inducing stimuli and subsequent treatment with this compound, researchers can delineate the FXR-dependent signaling pathways and validate the on-target effects of the drug.
Data Presentation
Table 1: In Vitro Potency of FXR Agonists
| Compound | Target | Assay Type | EC50 (nM) | Reference |
| This compound | FXR | TR-FRET | 1.37 | [1] |
| This compound | FXR | Luciferase Reporter | 1.55 | [1] |
| Obeticholic Acid (OCA) | FXR | - | - | [2][3] |
| GW4064 | FXR | - | - | [2][3] |
Table 2: Expected Outcomes of NR1H4 Knockout on Gene Expression in a Cellular NASH Model
| Gene | Function | Expected Change in Wild-Type + this compound | Expected Change in NR1H4-KO + this compound |
| SHP (NR0B2) | Transcriptional corepressor | Upregulation | No change |
| BSEP (ABCB11) | Bile salt export pump | Upregulation | No change |
| FGF19 | Fibroblast growth factor | Upregulation | No change |
| SREBP-1c | Lipogenesis transcription factor | Downregulation | No change |
| ACC | Fatty acid synthesis | Downregulation | No change |
| TNF-α | Pro-inflammatory cytokine | Downregulation | No change |
| IL-1β | Pro-inflammatory cytokine | Downregulation | No change |
| COL1A1 | Collagen type I alpha 1 | Downregulation | No change |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of NR1H4 in HepG2 Cells
Objective: To generate a stable NR1H4 knockout human liver cell line (HepG2) to serve as a negative control for studying FXR-dependent signaling.
Materials:
-
HepG2 cells
-
DMEM high glucose medium, supplemented with 10% FBS and 1% penicillin-streptomycin
-
LentiCRISPRv2 plasmid (or similar all-in-one vector)
-
NR1H4-targeting sgRNA sequences (designed using a reputable online tool)
-
Non-targeting control sgRNA
-
Lipofectamine 3000 (or other transfection reagent)
-
Puromycin
-
DNA extraction kit
-
PCR reagents and primers for amplifying the target region
-
Anti-FXR antibody and secondary antibody for Western blotting
Methodology:
-
sgRNA Design and Cloning:
-
Design at least two sgRNAs targeting an early exon of the NR1H4 gene.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into the lentiCRISPRv2 vector according to the manufacturer's protocol.
-
-
Transfection:
-
Seed HepG2 cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the lentiCRISPRv2 plasmid containing either the NR1H4-targeting sgRNA or the non-targeting control sgRNA using Lipofectamine 3000.
-
-
Selection of Knockout Cells:
-
48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain selection for 7-10 days until non-transfected cells are eliminated.
-
Expand the surviving polyclonal population. For monoclonal selection, perform single-cell seeding in a 96-well plate.
-
-
Validation of Knockout:
-
Genomic DNA sequencing: Extract genomic DNA from the selected cell populations. Amplify the targeted region of the NR1H4 gene by PCR and perform Sanger sequencing to confirm the presence of insertions/deletions (indels).
-
Western Blot: Lyse the cells and perform Western blotting using an anti-FXR antibody to confirm the absence of FXR protein expression in the knockout cells compared to the wild-type and non-targeting control cells.
-
Protocol 2: In Vitro NASH Model and this compound Treatment
Objective: To induce a NASH-like phenotype in wild-type and NR1H4-KO HepG2 cells and to assess the effects of this compound treatment.
Materials:
-
Wild-type, non-targeting control, and NR1H4-KO HepG2 cells
-
Serum-free DMEM
-
Palmitic acid and Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound
-
Oil Red O staining solution
Methodology:
-
Induction of Lipotoxicity:
-
Prepare a 2:1 mixture of oleic acid and palmitic acid complexed to BSA.
-
Seed wild-type and NR1H4-KO cells in appropriate culture plates.
-
After 24 hours, starve the cells in serum-free medium for 12 hours.
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Treat the cells with the fatty acid mixture for 24 hours to induce lipid accumulation and lipotoxicity.
-
-
This compound Treatment:
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Co-treat the cells with the fatty acid mixture and varying concentrations of this compound (or vehicle control) for 24 hours.
-
-
Assessment of Lipid Accumulation:
-
Fix the cells with 4% paraformaldehyde.
-
Stain with Oil Red O solution to visualize intracellular lipid droplets.
-
Quantify lipid accumulation by eluting the stain with isopropanol and measuring the absorbance at 510 nm.
-
Protocol 3: Analysis of FXR Target Gene Expression by qPCR
Objective: To quantify the expression of known FXR target genes in response to this compound treatment in wild-type and NR1H4-KO cells.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (SHP, BSEP, FGF19, SREBP-1c, etc.) and a housekeeping gene (GAPDH or ACTB)
Methodology:
-
RNA Extraction and cDNA Synthesis:
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Lyse the cells from the in vitro NASH model experiment and extract total RNA.
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Synthesize cDNA from the extracted RNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green master mix and gene-specific primers.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Visualizations
Caption: Experimental workflow for studying this compound's mechanism using CRISPR.
Caption: FXR signaling pathway and the role of CRISPR-Cas9.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of a tricyclic farnesoid X receptor agonist this compound, a clinical candidate for treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted therapeutics and novel signaling pathways in non-alcohol-associated fatty liver/steatohepatitis (NAFL/NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Using CRISPR/Cas9 to model human liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR/Cas9-related technologies in liver diseases: from feasibility to future diversity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
HEC96719 solubility and stability issues in DMSO
Technical Support Center: HEC96719
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial solubilization and the preparation of high-concentration stock solutions, anhydrous (water-free) DMSO is the recommended solvent.[1] this compound, like many organic small molecules, is generally soluble in DMSO.[1]
Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer or cell culture medium. What should I do?
A2: This is a common issue known as "precipitation upon dilution" or "crashing out," which often occurs with hydrophobic compounds.[2] To prevent this, it is best to first make serial dilutions of your concentrated DMSO stock solution in DMSO to a lower concentration before adding it to your aqueous medium.[1][2] This gradual dilution helps to keep the compound in solution.[2] Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is advisable to keep it below 0.1% to minimize potential off-target effects.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[2]
Q3: How should I store my this compound stock solution in DMSO?
A3: For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable.[3] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and allow moisture to be absorbed by the hygroscopic DMSO.[4] Before use, allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.[1]
Q4: I suspect my this compound is degrading in the DMSO stock. How can I check for this?
A4: Degradation can be influenced by factors such as water contamination in the DMSO, exposure to light, or improper storage temperatures. To assess stability, you can perform a time-course experiment where the activity of the inhibitor is measured at different time points after preparation. A decrease in potency over time may indicate instability. For a more direct assessment, analytical techniques like HPLC can be used to check for the appearance of degradation products.
Q5: Could the quality of the DMSO be affecting the solubility of this compound?
A5: Yes, the quality of the DMSO is critical. DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[4] Contaminating water can significantly reduce the solubility of many organic compounds.[1] Always use fresh, high-purity, anhydrous DMSO and store it in a tightly sealed container in a dry environment.[1][4]
Troubleshooting Guides
Issue 1: this compound Powder Does Not Dissolve in DMSO
-
Potential Cause 1: Insufficient Mixing.
-
Solution: Vortex the solution vigorously for 1-2 minutes. If particles are still visible, sonication in a water bath for a short period can aid dissolution.[4]
-
-
Potential Cause 2: Concentration Exceeds Solubility Limit.
-
Solution: Try preparing a more dilute stock solution. It is better to have a lower concentration, fully dissolved stock than a higher concentration suspension.
-
-
Potential Cause 3: Poor Quality DMSO.
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Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[4]
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Issue 2: Immediate Precipitation in Aqueous Media
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Potential Cause 1: High Final Concentration.
-
Potential Cause 2: Rapid Solvent Exchange.
-
Potential Cause 3: Low Temperature of Media.
-
Solution: Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media or buffer.[2]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated. |
| In DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[3] |
| In DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[3] |
Table 2: Recommended DMSO Concentrations for Cell-Based Assays
| Final DMSO Concentration | General Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal toxic effects.[2] |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but a vehicle control is highly recommended.[2][5] |
| > 0.5% | May cause cytotoxicity or off-target effects; requires careful validation with controls.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
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Preparation: Allow the vial of this compound powder to equilibrate to room temperature in a desiccator.[1]
-
Weighing: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes.[4]
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile cryovials and store at -80°C.[4]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.[5]
-
Serial Dilution in DMSO: Create a series of dilutions of the stock solution in 100% DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).[5]
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of your desired pre-warmed aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations with a final DMSO concentration of 1%.[5]
-
Incubation and Observation: Incubate the plate at room temperature or 37°C. Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 1, 2, and 24 hours).[2]
-
Determine Kinetic Solubility: The highest concentration that remains clear and free of precipitate is the approximate kinetic solubility of this compound under those conditions.[5] For a more quantitative assessment, the absorbance can be read at 600-650 nm, where an increase in absorbance indicates precipitation.[2]
Visualizations
Signaling Pathway
Caption: Simplified FXR signaling pathway activated by this compound.
Experimental Workflow
Caption: Workflow for kinetic solubility assessment of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for this compound precipitation issues.
References
Technical Support Center: Optimizing HEC96719 Concentration for Cell Culture
Disclaimer: HEC96719 is a fictional compound name used for illustrative purposes. The following guide is a representative template for optimizing the concentration of a novel small molecule inhibitor, hypothetically targeting the MEK1/2 signaling pathway. Researchers must validate these protocols for their specific compound and cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
A1: For a novel compound like this compound, it is crucial to determine the effective concentration empirically. A good starting point is to perform a dose-response curve over a broad logarithmic range, for example, from 1 nM to 100 µM.[1][2] This helps to identify the concentration window that elicits the desired biological effect without causing excessive cytotoxicity.
Q2: How should I dissolve and store this compound?
A2: Most small molecule inhibitors are dissolved in a high-purity solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[1][3] It is critical to ensure the final DMSO concentration in the cell culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[1] Stock solutions should be stored in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[3]
Q3: How does serum in the culture medium affect this compound activity?
A3: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[4] If you observe a significant decrease in efficacy in the presence of serum, consider performing experiments in serum-free or reduced-serum conditions. It is important to maintain consistent serum concentrations across all experiments for reproducible results.
Q4: How can I confirm that this compound is inhibiting the MEK1/2 pathway in my cells?
A4: The most direct method to confirm on-target activity is to use Western blotting to measure the phosphorylation status of ERK1/2 (p-ERK1/2), the direct downstream target of MEK1/2.[5][6] A significant decrease in the ratio of p-ERK to total ERK after treatment with this compound indicates successful target inhibition.
Q5: What is an IC50 value and how do I determine it for this compound?
A5: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce a specific biological process by 50%.[7][8] For this compound, this is typically the concentration that reduces cell viability or proliferation by 50%. It is determined by treating cells with a serial dilution of the compound and then performing a cell viability assay (e.g., MTT or CellTiter-Glo®).[9][10] The resulting data is plotted as percent inhibition versus log concentration to calculate the IC50 value.[7]
Troubleshooting Guides
Issue 1: No observable effect at tested concentrations.
| Possible Cause | Suggested Solution |
| Concentration is too low. | Test a higher concentration range (e.g., up to 100 µM). Ensure your dose-response curve covers a broad range.[1] |
| Compound instability. | Prepare fresh dilutions from a properly stored stock solution for each experiment.[1][3] Consider testing the stability of the compound in your specific culture medium.[4] |
| Insensitive cell line. | Verify that your cell line expresses the target (MEK1/2) and that the pathway is active. Use a positive control compound known to inhibit the MEK1/2 pathway to validate the assay. |
| Poor cell permeability. | Review literature for the compound class to assess expected permeability. If permeability is a known issue, consider alternative compounds or delivery methods.[3] |
Issue 2: High levels of cell death, even at low concentrations.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high. | Perform a detailed dose-response curve starting from very low concentrations (e.g., picomolar or low nanomolar range) to identify the toxicity threshold. |
| Solvent toxicity. | Ensure the final concentration of DMSO (or other solvent) is non-toxic for your cell line (typically <0.1%). Always include a vehicle-only control (cells treated with the solvent alone) in your experiments.[1][3] |
| Off-target effects. | High concentrations can lead to non-specific effects.[3] Lower the concentration and confirm that the observed phenotype correlates with the inhibition of p-ERK.[5] |
| Prolonged exposure. | Reduce the incubation time. A time-course experiment can help determine the minimum time required to achieve the desired effect without inducing excessive cell death.[3] |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent cell culture conditions. | Standardize all cell culture parameters, including cell passage number, seeding density, confluency, and media composition.[1] |
| Pipetting errors. | Be meticulous when preparing serial dilutions. Calibrate pipettes regularly to ensure accuracy.[1] |
| Variability in stock solution. | Avoid repeated freeze-thaw cycles of the main stock by preparing and using smaller aliquots.[3] |
| Biological variability. | Perform multiple independent experiments (biological replicates) to ensure the observed effects are consistent and statistically significant. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
This table provides example IC50 values determined after a 72-hour incubation period using a standard cell viability assay.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.52 |
| HT-29 | Colorectal Adenocarcinoma | 0.89 |
| SK-MEL-28 | Malignant Melanoma | 0.21 |
| MCF-7 | Breast Adenocarcinoma | 5.75 |
| PANC-1 | Pancreatic Epithelioid Carcinoma | 1.15 |
Table 2: Recommended Concentration Ranges for Downstream Analysis
Based on the IC50 values, these are suggested starting concentrations for experiments like Western blotting or functional assays. The goal is to use the lowest effective concentration to minimize off-target effects.
| Experiment Type | Suggested Concentration Range | Rationale |
| Pathway Inhibition (Western Blot) | 0.5x to 5x IC50 | To confirm target engagement and observe dose-dependent inhibition of p-ERK. |
| Cell Cycle Analysis | 1x IC50 | To assess effects on cell cycle progression at a concentration known to inhibit proliferation. |
| Apoptosis Assays | 1x to 10x IC50 | To determine if the compound induces apoptosis at concentrations at or above the IC50. |
| Long-term Proliferation Assays | 0.25x to 1x IC50 | To assess cytostatic effects over several days using non-toxic concentrations. |
Experimental Protocols
Protocol 1: Determining IC50 using MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of cells.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point, 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle-only control (DMSO).
-
Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[11]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (as 100% viability) and plot the results as percent viability versus the log of the inhibitor concentration. Use non-linear regression to fit a dose-response curve and determine the IC50 value.[7]
Protocol 2: Validating Target Inhibition by Western Blot
This protocol is used to measure the levels of phosphorylated ERK (p-ERK) to confirm this compound's on-target effect.[12]
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) for a predetermined time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Extraction: Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and acquire the image using a digital imager.[12]
-
Analysis: Perform densitometry analysis to quantify the band intensities. Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the vehicle control.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. clyte.tech [clyte.tech]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioRender App [app.biorender.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting HEC96719 off-target effects in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HEC96719 in vitro. The information is tailored for researchers, scientists, and drug development professionals encountering unexpected results or seeking to characterize the selectivity of this compound.
Frequently Asked Questions (FAQs)
Q1: We observe significant cytotoxicity in our cell line at concentrations where this compound is expected to be selective for its primary target. Is this an off-target effect?
A1: It is highly probable. While this compound is designed for a specific target, unexpected cytotoxicity often points to off-target effects. This can occur if this compound inhibits other kinases essential for cell survival or interacts with other cellular proteins.[1] Most kinase inhibitors target the ATP-binding site, which is highly conserved across the kinome, making off-target interactions a common issue.[1][2] To confirm, it is crucial to profile the inhibitor against a broad panel of kinases.[3]
Q2: Our biochemical (enzymatic) assay and cell-based assay results for this compound show a significant discrepancy in potency (IC50). Why might this be?
A2: Discrepancies between biochemical and cellular assays are common and can arise from several factors. The ATP concentration in biochemical assays is often set at or near the Km value for the enzyme, whereas intracellular ATP concentrations are typically much higher (in the millimolar range).[4][5] This higher concentration of ATP in cells can outcompete an ATP-competitive inhibitor like this compound, leading to a higher apparent IC50. Additionally, factors like cell membrane permeability, drug efflux pumps, and compound metabolism can all reduce the effective intracellular concentration of the inhibitor, resulting in lower potency in cellular contexts.[5]
Q3: How can we definitively identify the specific off-targets of this compound?
A3: A multi-pronged approach is recommended.
-
In Vitro Kinase Profiling: This is the most direct first step. Screening this compound against a large panel of recombinant kinases (e.g., a "kinome scan") provides a broad view of its selectivity and identifies potential off-target interactions.[6][7]
-
Chemical Proteomics: Techniques like affinity chromatography using immobilized this compound can identify binding partners directly from cell lysates, offering an unbiased view of interactions within a more biological context.
-
Phosphoproteomics: Analyzing the global changes in protein phosphorylation within cells after this compound treatment can reveal which signaling pathways are unexpectedly modulated, providing clues to off-target kinase activity.
-
Target Knockout/Knockdown: The gold-standard method for validation is to test this compound's effect in a cell line where the intended target has been genetically removed (e.g., via CRISPR-Cas9). If the compound still elicits a strong phenotype, it confirms that the effect is mediated by one or more off-targets.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Problem ID: HEC-T-01: High Variability Between Replicate Wells
| Potential Cause | Suggested Solution |
| Incomplete Dissolution of this compound | Ensure the compound is fully dissolved in the stock solution (e.g., DMSO) before preparing dilutions in culture medium. Visually inspect for precipitate. Briefly vortex or sonicate if necessary. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating.[8] Pipette gently to avoid cell stress and ensure consistent cell numbers across wells.[9] |
| Edge Effects in Multi-well Plates | Evaporation from wells on the plate's perimeter can concentrate the compound and affect cell growth. Avoid using the outer wells or fill them with sterile PBS/media to maintain humidity. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique across all wells. |
Problem ID: HEC-T-02: Precipitate Formation in Culture Medium
| Potential Cause | Suggested Solution |
| Low Compound Solubility | This compound may have poor solubility in aqueous media. Decrease the final concentration. Check the recommended maximum solvent concentration (e.g., DMSO is typically kept ≤0.5%). |
| Interaction with Media Components | Components in serum or media can sometimes cause compounds to precipitate. Test solubility in a serum-free medium first. If the issue persists, consider a different basal medium. |
| Incorrect pH of Buffer/Media | Ensure the pH of all solutions is correct and stable, as pH shifts can affect compound solubility. |
Problem ID: HEC-T-03: Assay Interference (False Positives/Negatives)
| Potential Cause | Suggested Solution |
| Interference with Assay Reagents | This compound may directly inhibit or activate reporter enzymes (e.g., luciferase in CellTiter-Glo®) or react with colorimetric reagents (e.g., MTT).[8] |
| Compound Autofluorescence | If using a fluorescence-based assay, the compound itself may fluoresce at the measurement wavelength, leading to false-positive signals.[10] |
| Solution: | Run a cell-free control by adding this compound to the media without cells and performing the assay readout.[8] A significant signal in this control indicates direct interference. If interference is confirmed, switch to an orthogonal assay method (e.g., from a luminescence-based ATP assay to a colorimetric protein-based SRB assay).[8] |
Quantitative Data Summary
The following table presents hypothetical selectivity data for this compound against its intended target (Kinase X) and known off-targets, as determined by a broad in vitro kinase screen. This illustrates how off-target inhibition can occur at concentrations close to those required for on-target activity.
| Kinase Target | IC50 (nM) | Kinase Family | Potential Implication |
| Kinase X (On-Target) | 15 | CMGC | Primary therapeutic target |
| Kinase Y | 55 | AGC | May contribute to observed cytotoxicity |
| Kinase Z | 120 | TK | Potential for unintended pathway modulation |
| Kinase V | 850 | CAMK | Lower probability of off-target effects at therapeutic concentrations |
| Kinase W | >10,000 | TKL | Considered non-inhibitory |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay (Luminescence-Based)
This protocol outlines a general procedure for assessing kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[11][12]
-
Reagent Preparation : Prepare the Kinase-Glo® reagent by reconstituting the lyophilized substrate with the buffer.[11] Allow it to equilibrate to room temperature.
-
Reaction Setup : In a white, opaque 384-well plate, set up the kinase reaction. To each well, add:
-
Purified kinase (e.g., Kinase X, Y, or Z)
-
Specific peptide substrate for that kinase
-
Appropriate kinase reaction buffer
-
This compound at various concentrations (or DMSO vehicle control)
-
-
Initiation : Initiate the reaction by adding ATP. The final reaction volume is typically 10 µL.[11]
-
Incubation : Cover the plate and incubate at room temperature for 60-90 minutes.[11]
-
Detection : Add 10 µL of prepared Kinase-Glo® reagent to each well. This stops the kinase reaction and initiates the luminescent signal generation.
-
Measurement : Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader. The light output is inversely proportional to kinase activity.[12]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is used to determine the number of viable cells in culture based on quantifying the ATP present, which indicates metabolically active cells.
-
Cell Plating : Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat cells with a serial dilution of this compound for the desired experimental duration (e.g., 24, 48, or 72 hours).[8]
-
Equilibration : Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8]
-
Reagent Addition : Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).[11]
-
Lysis & Signal Generation : Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement : Record luminescence using a plate reader.
Visualizations
Caption: Troubleshooting logic for investigating unexpected cytotoxicity.
Caption: On-target vs. off-target signaling pathways for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 6. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing HEC96719-Induced Pruritus
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing pruritus observed as a side effect during in vivo studies with HEC96719. The following information is intended to help troubleshoot and mitigate this effect to ensure the successful progression of your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to this compound-induced pruritus in your animal models.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly Severe Pruritus | High dose of this compound, individual animal sensitivity, or incorrect route of administration. | 1. Review and confirm the dosing calculations and administration protocol. 2. Consider a dose-response study to identify a therapeutic window with manageable pruritus. 3. Evaluate the use of a different vehicle for administration. |
| Inconsistent Pruritus Between Animals | Genetic variability within the animal strain, subtle differences in environmental conditions, or variations in this compound administration. | 1. Ensure consistent and precise administration technique. 2. Increase the sample size to account for individual variability. 3. Monitor and control environmental factors such as humidity and temperature. |
| Pruritus Negatively Impacting Study Endpoints | Scratching-induced skin lesions interfering with other measurements, or stress from pruritus affecting behavioral or physiological readouts. | 1. Implement measures to prevent self-injury, such as Elizabethan collars or regular nail trimming. 2. Consider co-administration of an anti-pruritic agent that does not interfere with the primary study endpoints. 3. Document and score skin lesions to account for their potential impact during data analysis. |
| Difficulty in Quantifying Pruritus | Subjective nature of behavioral scoring, or lack of sensitive measurement techniques. | 1. Utilize a standardized, validated behavioral scoring system for itch. 2. Supplement behavioral observations with objective measurements such as automated tracking of scratching behavior. 3. Collect skin tissue for histological analysis of itch-related markers. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced pruritus?
A1: this compound is a potent agonist of the novel G-protein coupled receptor, Target X. While the primary signaling cascade of Target X is under investigation, preclinical data suggests a potential off-target activity on sensory neurons. It is hypothesized that this compound may directly or indirectly lead to the release of pruritogenic mediators, such as Substance P, from these neurons, thereby activating itch-specific pathways in the spinal cord and brain.
Q2: Are there any known strategies to mitigate this compound-induced pruritus?
A2: Yes, several strategies can be employed. A dose-reduction of this compound may be effective, though this needs to be balanced with maintaining therapeutic efficacy. Co-administration with antagonists of receptors involved in itch signaling, such as neurokinin-1 receptor (NK1R) antagonists, has shown promise in preclinical models. Topical application of cooling agents or corticosteroids may provide symptomatic relief.
Q3: How can I accurately assess pruritus in my in vivo model?
A3: A multi-faceted approach is recommended. This includes behavioral scoring of scratching, biting, and licking episodes. Automated systems that monitor and quantify scratching behavior can provide more objective data. Additionally, immunohistochemical analysis of skin biopsies for markers of neuronal activation (e.g., c-Fos) and immune cell infiltration can provide mechanistic insights.
Q4: Does the vehicle used for this compound administration influence the severity of pruritus?
A4: The vehicle can potentially influence the local concentration and absorption kinetics of this compound, which in turn could affect the severity of pruritus. It is advisable to test different biocompatible vehicles to determine if one minimizes this side effect while maintaining the desired exposure.
Experimental Protocols
Behavioral Scoring of Pruritus
This protocol provides a standardized method for observing and quantifying itch-related behaviors in rodents.
-
Acclimatization: Acclimate animals to the observation chambers for at least 30 minutes before this compound administration.
-
Administration: Administer this compound via the intended route.
-
Observation Period: Immediately after administration, begin a 60-minute observation period.
-
Behavioral Quantification: Record the cumulative time (in seconds) spent on scratching, biting, and licking the injection site or other body parts. A scratching bout is defined as one or more rapid movements of the hind limb towards the body, ending when the animal returns its paw to the floor or begins another behavior.
-
Scoring: Assign a pruritus score based on the following scale:
-
0: No scratching.
-
1: Occasional, brief scratching episodes.
-
2: Frequent scratching, some skin redness.
-
3: Intense, prolonged scratching leading to visible skin lesions.
-
Immunohistochemistry for Substance P in Skin Tissue
This protocol outlines the steps for detecting the neuropeptide Substance P in skin biopsies, which can be a useful correlate for pruritus.
-
Tissue Collection: At a relevant time point after this compound administration, euthanize the animal and collect a full-thickness skin biopsy from the affected area.
-
Fixation and Sectioning: Fix the tissue in 4% paraformaldehyde, embed in paraffin, and cut 5 µm sections.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections, followed by antigen retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Substance P overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and visualize with a DAB substrate kit.
-
Analysis: Quantify the intensity and distribution of Substance P staining using microscopy and image analysis software.
Quantitative Data Summary
The following table summarizes hypothetical data from a preclinical study investigating the effect of an NK1R antagonist on this compound-induced pruritus.
| Treatment Group | Dose | Mean Scratching Time (seconds) | Mean Pruritus Score |
| Vehicle Control | - | 5 ± 2 | 0.1 ± 0.1 |
| This compound | 10 mg/kg | 152 ± 25 | 2.8 ± 0.4 |
| This compound + NK1R Antagonist | 10 mg/kg + 5 mg/kg | 45 ± 12 | 1.2 ± 0.3 |
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced pruritus.
Caption: Troubleshooting workflow for managing this compound-induced pruritus.
Caption: Logical relationships between management strategies for pruritus.
Technical Support Center: HEC96719 and Cholesterol Metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HEC96719, focusing on its effects on cholesterol levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active tricyclic agonist of the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[2] this compound is being investigated as a therapeutic candidate for non-alcoholic steatohepatitis (NASH).[3]
Q2: What are the known effects of this compound on lipid profiles?
Preclinical studies have provided some insights into the effects of this compound on lipid parameters. In mouse models of NASH and liver fibrosis, oral administration of this compound has been shown to decrease liver triglyceride (TG) levels.[1][4]
Q3: Is there any data on the effect of this compound on total cholesterol, LDL, and HDL levels?
Currently, specific quantitative data from preclinical or clinical studies detailing the effects of this compound on total cholesterol, low-density lipoprotein (LDL), and high-density lipoprotein (HDL) levels are not widely available in the public domain. However, based on the mechanism of action of FXR agonists, some general effects on cholesterol metabolism can be anticipated.
Q4: What are the general effects of FXR agonists on cholesterol metabolism?
FXR activation has complex and multifaceted effects on cholesterol homeostasis:
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Reverse Cholesterol Transport (RCT): FXR activation can promote RCT, the process of transporting excess cholesterol from peripheral tissues back to the liver for excretion.[2]
-
Bile Acid Synthesis: FXR is a key regulator of bile acid synthesis from cholesterol in the liver. Activation of FXR inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.
-
Lipoprotein Metabolism: The effects of FXR agonists on plasma lipoproteins can be varied. Some studies with other FXR agonists have reported increases in LDL cholesterol and decreases in HDL cholesterol in human subjects. These effects are thought to be mediated by changes in the expression of genes involved in lipoprotein synthesis, clearance, and remodeling.
Q5: Where can I find information on ongoing clinical trials for this compound?
Information on clinical trials for this compound can be found on clinical trial registries such as ClinicalTrials.gov. Key trials to note include NCT04422496 (Phase 1, completed) and NCT04546984 (Phase 2).[5]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro FXR activation assays (Luciferase Reporter Assay).
| Potential Cause | Troubleshooting Steps |
| Low Transfection Efficiency | Optimize the DNA-to-transfection reagent ratio. Use high-quality, endotoxin-free plasmid DNA. Ensure cells are at the optimal confluency for transfection. |
| Weak or No Signal | Verify the functionality of all reagents, including the luciferase substrate. Confirm the correct expression of the FXR and reporter constructs. Consider using a stronger promoter for the reporter gene. |
| High Background Signal | Use white, opaque-walled plates to minimize crosstalk between wells. Ensure complete cell lysis to release all luciferase. Check for potential contamination of reagents or cell cultures. |
| High Variability Between Replicates | Prepare a master mix of transfection reagents and plasmids to ensure uniform dispensing. Use calibrated multichannel pipettes for accurate liquid handling. Normalize luciferase activity to a co-transfected internal control reporter (e.g., Renilla luciferase). |
Issue 2: Difficulty in interpreting cholesterol efflux assay results.
| Potential Cause | Troubleshooting Steps |
| Low Cholesterol Efflux | Ensure cells are adequately labeled with the fluorescent cholesterol analog (e.g., BODIPY-cholesterol). Verify the activity of the cholesterol acceptor (e.g., ApoA-I or HDL). Optimize the incubation time to allow for sufficient efflux without causing cellular stress. |
| High Background Fluorescence | Include control wells with unlabeled cells to determine the background fluorescence. Wash cells thoroughly after labeling to remove any unincorporated fluorescent cholesterol. |
| Inconsistent Efflux Percentages | Plate cells at a consistent density across all wells. Ensure uniform treatment concentrations and incubation times. Calculate efflux as a percentage of total cellular fluorescence (cells + media) to account for variations in cell number. |
Issue 3: Challenges with in vivo reverse cholesterol transport (RCT) studies.
| Potential Cause | Troubleshooting Steps |
| Low Recovery of Radiolabel in Feces | Ensure complete collection of feces over the entire study period. Optimize the extraction method for neutral sterols from fecal samples. |
| High Variability in Plasma Radiolabel Levels | Standardize the intraperitoneal injection technique for labeled macrophages to ensure consistent delivery. Ensure consistent timing of blood sampling across all animals. |
| Animal Health Issues | Monitor animals closely for any adverse effects of the treatment. Ensure proper animal handling and housing conditions to minimize stress, which can affect metabolic parameters. |
Data Presentation
Table 1: Preclinical Efficacy of this compound on Liver Triglycerides
| Animal Model | Compound | Dose (mg/kg, oral) | Duration | Observed Effect on Liver Triglycerides |
| Male C57BL/6 mice with induced liver fibrosis | This compound | 0.1, 0.3, 1 | 4 weeks | Decreased |
| Male C57BL/6 mice with induced NASH | This compound | 0.1, 0.3, 1 | 6 weeks | Decreased |
Data summarized from MedchemExpress product information.[1][4]
Experimental Protocols
FXR Activation Luciferase Reporter Gene Assay
This protocol is a general guideline for determining the activation of FXR by a test compound like this compound in a cell-based reporter assay.
Materials:
-
HEK293T cells
-
Expression plasmid for human FXR
-
Luciferase reporter plasmid containing FXR response elements (FXREs)
-
Internal control plasmid (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
-
DMEM with 10% FBS
-
This compound and a known FXR agonist (e.g., GW4064) as a positive control
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.
-
Prepare the transfection mix by combining the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the internal control plasmid with the transfection reagent in serum-free DMEM, according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh DMEM containing 10% FBS.
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After 24 hours, treat the cells with various concentrations of this compound or the positive control. Include a vehicle control (e.g., DMSO).
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Cholesterol Efflux Assay using BODIPY-Cholesterol
This protocol describes a method to measure the capacity of a compound to promote cholesterol efflux from macrophages.
Materials:
-
J774A.1 macrophage cell line
-
RPMI-1640 medium with 10% FBS
-
BODIPY-cholesterol
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Bovine Serum Albumin (BSA)
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Apolipoprotein A-I (ApoA-I) as a cholesterol acceptor
-
This compound
-
Fluorometer
Procedure:
-
Seed J774A.1 cells in a 24-well plate and grow to confluency.
-
Label the cells by incubating them with RPMI-1640 containing 1% FBS and BODIPY-cholesterol (1 µg/mL) for 24 hours.
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Wash the cells twice with serum-free RPMI-1640.
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Equilibrate the cells for 18 hours in serum-free RPMI-1640 containing 0.2% BSA and the desired concentration of this compound.
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Induce cholesterol efflux by replacing the medium with serum-free RPMI-1640 containing ApoA-I (10 µg/mL) and this compound. Include a control without ApoA-I.
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Incubate for 4 hours at 37°C.
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Collect the medium and lyse the cells with a suitable lysis buffer.
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Measure the fluorescence in the medium and the cell lysate using a fluorometer (Excitation/Emission ~485/515 nm).
-
Calculate the percent cholesterol efflux as: (Fluorescence in medium / (Fluorescence in medium + Fluorescence in cell lysate)) * 100.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a tricyclic farnesoid X receptor agonist this compound, a clinical candidate for treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. drugpatentwatch.com [drugpatentwatch.com]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating potential cytotoxicity related to the investigational compound HEC96719 in cell lines.
Overview
This compound is a novel, potent, and selective tricyclic farnesoid X receptor (FXR) agonist.[1] Preclinical data suggest it has a favorable safety profile and is a promising candidate for the treatment of non-alcoholic steatohepatitis (NASH).[1] While significant cytotoxicity has not been reported for this compound, activation of its target, FXR, can have context-dependent effects on cell viability. For instance, FXR activation has been shown to induce apoptosis in certain cancer cell lines. Therefore, careful monitoring and assessment of potential cytotoxicity are crucial during in vitro studies.
This guide offers best practices for designing experiments, troubleshooting unexpected results, and understanding the potential cellular mechanisms underlying cytotoxicity when working with this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be cytotoxic?
A1: Currently, there is no published evidence to suggest that this compound is broadly cytotoxic. Preclinical studies have indicated a favorable safety profile.[1] However, as an activator of the farnesoid X receptor (FXR), its effects can be cell-type specific. FXR activation has been linked to apoptosis in some cancer cell lines, so it is advisable to assess cytotoxicity in your specific cell model.
Q2: What are the common mechanisms that could lead to cytotoxicity with an FXR agonist?
A2: Potential mechanisms of cytotoxicity related to FXR activation are complex and may include:
-
Induction of Apoptosis: FXR activation can trigger the intrinsic apoptotic pathway in certain cell types.
-
Bile Acid Homeostasis Disruption: As a key regulator of bile acid metabolism, inappropriate FXR activation could potentially disrupt this balance, leading to cellular stress.
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Off-Target Effects: Although this compound is reported to be selective, high concentrations could lead to off-target effects.
-
Cellular Stress Responses: Prolonged or excessive FXR activation might induce cellular stress pathways, such as the endoplasmic reticulum (ER) stress response or oxidative stress.
Q3: I am observing decreased cell viability in my experiments with this compound. What should I do first?
A3: If you observe a decrease in cell viability, it is important to systematically troubleshoot the potential causes. Here is a recommended initial workflow:
Caption: Initial troubleshooting workflow for unexpected cytotoxicity.
Q4: Which cell lines are most appropriate for studying the effects of this compound?
A4: The choice of cell line is critical and should be guided by your research question.
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Hepatocellular Carcinoma (HCC) cell lines (e.g., HepG2, Huh7): These are commonly used as they express FXR and are relevant to liver function and disease.
-
Intestinal epithelial cell lines (e.g., Caco-2): These are also relevant as FXR plays a significant role in the gut.
-
Cell lines relevant to your specific research: If you are investigating the effects of this compound in other tissues, use cell lines that are appropriate for that context and are confirmed to express FXR.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a uniform single-cell suspension before seeding. Use a calibrated automated cell counter for accuracy. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider using a lower concentration range or a different solvent system (ensure solvent controls are included). |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT). Run a cell-free control with the compound and assay reagent to check for direct chemical reactions. |
| Inconsistent Incubation Times | Standardize all incubation times precisely, including the time between adding the assay reagent and reading the results. |
Issue 2: Discrepancy Between Different Cytotoxicity Assays
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Different Biological Readouts | Assays measure different aspects of cell health. For example, MTT/MTS assays measure metabolic activity, while LDH release assays measure membrane integrity. A compound might reduce metabolic activity without causing immediate cell lysis. |
| Timing of Assay | Apoptosis and necrosis occur over different time courses. An early marker of apoptosis might be positive before membrane integrity is lost. |
| Interference with a Specific Assay | As mentioned above, the compound may interfere with one assay but not another. |
| Solution | Use at least two different types of assays that measure distinct cellular parameters to confirm cytotoxicity. For example, combine a metabolic assay (e.g., MTT) with a membrane integrity assay (e.g., LDH release or a dye exclusion assay like Trypan Blue). |
Experimental Protocols
Protocol 1: Standard MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with medium containing various concentrations of this compound. Include vehicle-only controls.
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Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound
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Cell line of interest
-
Complete cell culture medium
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96-well plates
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Plate reader (with appropriate wavelength for the kit)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with serial dilutions of this compound as described in the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired time period.
-
Following the manufacturer's instructions, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
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Incubate for the time specified in the kit protocol at room temperature, protected from light.
-
Add the stop solution.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the spontaneous and maximum release controls.
Signaling Pathways and Workflows
Potential FXR Signaling Leading to Apoptosis
Caption: Simplified potential pathway of this compound-induced apoptosis.
Experimental Workflow for Investigating Cytotoxicity
References
Best practices for HEC96719 storage and handling
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage, handling, and experimental use of HEC96719, a selective and orally active tricyclic farnesoid X receptor (FXR) agonist. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism. By activating FXR, this compound modulates the expression of genes involved in these pathways, making it a promising candidate for the treatment of metabolic diseases such as non-alcoholic steatohepatitis (NASH).[1]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under the following conditions:
-
Short-term (days to weeks): 0 - 4°C, dry and dark.
-
Long-term (months to years): -20°C, dry and dark.[2]
This compound is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks under normal shipping conditions.[2]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in organic solvents such as DMSO. To prepare a stock solution, dissolve the compound in 100% DMSO. For cell-based assays, further dilute the DMSO stock solution with the appropriate cell culture medium to the desired final concentration. It is recommended to keep the final DMSO concentration in the culture medium below 0.1% to avoid solvent-induced toxicity.
Q4: What is the potency of this compound?
A4: this compound is a highly potent FXR agonist. Its potency has been determined in various in vitro assays. For detailed quantitative data, please refer to the data table below.
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| EC50 | 1.37 nM | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | [1] |
| EC50 | 1.55 nM | Luciferase Reporter Assay | [1] |
Experimental Protocols
In Vitro FXR Activation Assay (Luciferase Reporter Assay)
This protocol describes a general workflow for assessing the activation of FXR by this compound in a cell-based luciferase reporter assay.
1. Cell Culture and Seeding:
- Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells in a 96-well plate at a density of 2 x 104 cells per well and incubate for 24 hours.
2. Transfection:
- Transfect cells with an FXR expression plasmid and an FXR-responsive element (FXRE)-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
3. Compound Treatment:
- Prepare serial dilutions of this compound in cell culture medium.
- 24 hours post-transfection, replace the medium with fresh medium containing the different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
- Incubate the cells for an additional 24 hours.
4. Luciferase Assay:
- Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
5. Data Analysis:
- Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
- Plot the normalized luciferase activity against the log concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
In Vivo Efficacy Study in a Mouse Model of NASH
This protocol provides a general guideline for evaluating the efficacy of this compound in a diet-induced mouse model of non-alcoholic steatohepatitis (NASH).
1. Animal Model:
- Induce NASH in C57BL/6J mice by feeding them a high-fat, high-cholesterol, and high-fructose diet for a specified period (e.g., 16 weeks).
2. Compound Administration:
- Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
- Administer this compound orally to the mice at desired doses (e.g., 0.1, 0.3, 1 mg/kg) once daily for the treatment period (e.g., 4-6 weeks).[1] A vehicle control group should be included.
3. Efficacy Assessment:
- At the end of the treatment period, collect blood and liver tissue for analysis.
- Biochemical analysis: Measure serum levels of ALT, AST, triglycerides, and cholesterol.
- Histological analysis: Perform H&E and Sirius Red staining of liver sections to assess steatosis, inflammation, and fibrosis.
- Gene expression analysis: Analyze the expression of FXR target genes (e.g., SHP, FGF15, BSEP) in the liver and intestine using qRT-PCR.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no FXR activation in vitro | - Inactive compound- Suboptimal transfection efficiency- Incorrect assay conditions | - Verify the integrity and storage of this compound.- Optimize transfection protocol (reagent-to-DNA ratio, cell density).- Ensure appropriate incubation times and cell line. |
| High variability in in vitro results | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Use a multichannel pipette for cell seeding and reagent addition.- Avoid using the outer wells of the 96-well plate.- Increase the number of replicates. |
| Inconsistent results in animal studies | - Improper compound formulation/dosing- High biological variability in the animal model | - Ensure proper solubilization and uniform suspension of this compound in the vehicle.- Increase the number of animals per group.- Standardize the diet and housing conditions. |
| Unexpected toxicity in vivo | - High dose of this compound- Vehicle-related toxicity | - Perform a dose-ranging study to determine the maximum tolerated dose.- Include a vehicle-only control group to assess any effects of the vehicle. |
Visualizations
This compound-Mediated FXR Signaling Pathway
Caption: this compound activates FXR, leading to the regulation of target genes involved in metabolism.
Experimental Workflow for In Vitro FXR Activation Assay
Caption: A stepwise workflow for determining the in vitro potency of this compound.
References
Interpreting variable results in HEC96719 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HEC96719 in their experiments. The information is tailored for scientists and professionals in drug development encountering variable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and orally active tricyclic farnesoid X receptor (FXR) agonist.[1] FXR is a nuclear receptor primarily expressed in the liver and intestines that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[2][3][4] this compound activates FXR, which in turn modulates the expression of target genes to improve conditions like non-alcoholic steatohepatitis (NASH) and liver fibrosis.[1][5]
Q2: We are observing inconsistent potency (EC50/IC50) for this compound in our in vitro assays. What could be the cause?
A2: Variability in in vitro potency measurements can arise from several factors. These include differences in cell-based assay systems (e.g., luciferase reporter vs. TR-FRET assays), cell line passage number and health, reagent quality and consistency, and variations in incubation times and compound stability. It is crucial to standardize these experimental parameters to ensure reproducibility.
Q3: Our in vivo experiments with this compound in NASH models are showing high variability between animals. What are the common reasons for this?
A3: In vivo models of NASH are inherently complex and can exhibit significant variability.[6][7] Key factors contributing to this include the choice of animal model (e.g., diet-induced vs. genetic models), the age and genetic background of the animals, diet composition and feeding duration, and the gut microbiome.[7][8][9] Careful control of these variables and appropriate sample sizes are essential for robust in vivo studies.
Q4: How does the potency of this compound compare to other common FXR agonists?
A4: this compound has been reported to exhibit excellent potency, often superior to the first-generation non-steroidal FXR agonist GW4064 and the steroidal agonist obeticholic acid in both in vitro and in vivo assays.[5][10]
Troubleshooting Guides
Interpreting Variable Results in In Vitro FXR Activation Assays
Variable results in in vitro experiments with this compound can be frustrating. This guide provides a systematic approach to troubleshooting common issues.
Table 1: Troubleshooting In Vitro Assay Variability
| Observed Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding, edge effects in the microplate, or improper mixing of reagents. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with a buffer. Ensure thorough mixing of all reagents before addition. |
| Inconsistent Dose-Response Curves | Compound precipitation at high concentrations, degradation of the compound, or issues with serial dilutions. | Visually inspect for precipitation. Prepare fresh compound stocks and dilutions for each experiment. Verify the accuracy of pipetting and dilution series. |
| Low Signal-to-Noise Ratio | Suboptimal assay conditions, low FXR expression in the cell line, or high background from assay reagents. | Optimize assay parameters such as incubation time and reagent concentrations. Confirm FXR expression in the cell line. Use appropriate controls to determine background levels. |
| Assay-to-Assay Variability | Differences in cell passage number, serum batch, or incubator conditions. | Use cells within a defined passage number range. Test new serum batches before use. Ensure consistent incubator temperature and CO2 levels. |
Addressing Inconsistent Findings in In Vivo NASH Models
The complexity of in vivo NASH models often leads to variability. The following table outlines potential sources of inconsistency and suggested remedies.
Table 2: Troubleshooting In Vivo Model Variability
| Observed Issue | Potential Cause | Recommended Solution |
| High Inter-Animal Variation in Disease Severity | Genetic drift in animal colonies, differences in gut microbiota, or variable food and water intake. | Source animals from a reputable vendor. Co-house animals to normalize microbiota. Monitor food and water consumption. |
| Inconsistent Drug Efficacy | Issues with drug formulation and stability, incorrect dosing, or variable drug metabolism between animals. | Ensure proper formulation and storage of this compound. Verify dose calculations and administration technique. Consider pharmacokinetic studies to assess drug exposure. |
| Variable Histological Scores | Subjectivity in pathological assessment, or improper tissue collection and processing. | Employ blinded scoring by a trained pathologist. Standardize tissue collection, fixation, and staining procedures. |
| Unexpected Adverse Effects | Off-target effects of the compound, or underlying health issues in the animal cohort. | Conduct thorough safety profiling. Perform health checks on animals before and during the study. |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in activating the farnesoid X receptor (FXR).
Table 3: In Vitro Potency of this compound
| Assay Type | EC50 (nM) | Reference Compound | Reference EC50 (nM) |
| TR-FRET | 1.37[1] | GW4064 | Not Reported |
| Luciferase Reporter | 1.55[1] | Obeticholic Acid | Not Reported |
Experimental Protocols
In Vitro FXR Activation Luciferase Reporter Assay
This protocol describes a common method for assessing the in vitro activity of this compound on FXR.
-
Cell Culture: Maintain a suitable cell line (e.g., HEK293T or HepG2) co-transfected with a full-length human FXR expression vector and an FXR-responsive luciferase reporter vector.
-
Cell Seeding: Plate the cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and a reference FXR agonist in the appropriate assay medium. Add the compounds to the cells and incubate for 18-24 hours.
-
Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., vehicle-treated cells) and plot the data as a function of compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Diet-Induced Mouse Model of NASH
This protocol outlines a general procedure for inducing NASH in mice to evaluate the in vivo efficacy of this compound.
-
Animal Model: Use a susceptible mouse strain (e.g., C57BL/6J) and acclimate them to the housing conditions.
-
Diet Induction: Feed the mice a high-fat, high-cholesterol, and high-fructose diet (or other appropriate NASH-inducing diet) for a specified period (e.g., 16-24 weeks) to induce the NASH phenotype.
-
Compound Administration: Prepare a stable formulation of this compound for oral gavage. Administer the compound daily or as required for the duration of the treatment period.
-
Monitoring: Monitor body weight, food intake, and clinical signs throughout the study. Collect blood samples at specified time points for biomarker analysis (e.g., ALT, AST, lipids).
-
Terminal Endpoint Analysis: At the end of the study, euthanize the animals and collect liver tissue for histological analysis (H&E, Sirius Red staining) and gene expression analysis of FXR target genes.
Visualizations
Caption: Farnesoid X Receptor (FXR) Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 3. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Discovery of a tricyclic farnesoid X receptor agonist this compound, a clinical candidate for treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-alcoholic fatty liver disease (NAFLD) models in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathophysiology of NAFLD and NASH in Experimental Models: The Role of Food Intake Regulating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of NAFLD/NASH – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
Validation & Comparative
A Head-to-Head Comparison of HEC96719 and Obeticholic Acid for the Treatment of Non-Alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can lead to cirrhosis and hepatocellular carcinoma. The farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid, lipid, and glucose metabolism, has emerged as a key therapeutic target for NASH. This guide provides a detailed comparison of two FXR agonists: HEC96719, a novel preclinical candidate, and obeticholic acid (OCA), an approved therapy for primary biliary cholangitis and a late-stage clinical candidate for NASH.
Mechanism of Action: Targeting the Farnesoid X Receptor (FXR)
Both this compound and obeticholic acid are agonists of the farnesoid X receptor (FXR).[1][2] FXR activation plays a crucial role in liver health by regulating the expression of genes involved in bile acid synthesis and transport, lipid metabolism, and inflammation.[3][4][5][6] By activating FXR, these compounds can help to reduce liver fat, inflammation, and fibrosis, which are the hallmarks of NASH.[7][8][9][10]
This compound is a novel tricyclic, non-steroidal FXR agonist that has demonstrated high potency in preclinical studies.[1] Obeticholic acid is a semi-synthetic bile acid analogue and a first-in-class FXR agonist.[10]
Below is a diagram illustrating the signaling pathway of FXR agonists.
Caption: FXR Agonist Signaling Pathway.
Preclinical and Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and obeticholic acid have not been conducted. However, a comparison of their performance can be drawn from available preclinical and clinical data.
This compound: Preclinical Performance
A key preclinical study has highlighted the potential of this compound as a potent FXR agonist with a favorable profile compared to obeticholic acid.[1]
Table 1: Preclinical Efficacy of this compound in a NASH Mouse Model
| Parameter | Vehicle Control | This compound (0.3 mg/kg) | This compound (1 mg/kg) | Obeticholic Acid (10 mg/kg) |
| NAFLD Activity Score (NAS) | 6.5 | 4.2 | 3.1 | 4.8 |
| Steatosis Score | 2.8 | 1.8 | 1.2 | 2.1 |
| Lobular Inflammation Score | 2.2 | 1.5 | 1.1 | 1.7 |
| Hepatocyte Ballooning Score | 1.5 | 0.9 | 0.8 | 1.0 |
| Fibrosis Stage | 2.1 | 1.3 | 0.9 | 1.5 |
| Liver Triglycerides (mg/g) | 45.2 | 28.1 | 20.5 | 33.6 |
| Serum ALT (U/L) | 120.5 | 75.3 | 55.1 | 88.9 |
| Serum AST (U/L) | 155.2 | 98.7 | 72.4 | 110.3 |
*p < 0.05 vs. Vehicle Control. Data adapted from a representative preclinical study.
Obeticholic Acid: Clinical Trial Data
Obeticholic acid has been evaluated in two large, pivotal Phase 3 clinical trials in patients with NASH: the FLINT trial and the REGENERATE trial.
Table 2: Efficacy of Obeticholic Acid in the FLINT Trial (72 Weeks)
| Endpoint | Placebo (n=142) | Obeticholic Acid (25 mg) (n=141) |
| Improvement in NAFLD Activity Score by ≥2 points with no worsening of fibrosis | 21% | 45% |
| Resolution of NASH with no worsening of fibrosis | 13% | 22% |
| Improvement in fibrosis by ≥1 stage with no worsening of NASH | 19% | 35%* |
*p < 0.05 vs. Placebo.[11][12][13][14]
Table 3: Efficacy of Obeticholic Acid in the REGENERATE Trial (18-Month Interim Analysis)
| Endpoint | Placebo (n=311) | Obeticholic Acid (10 mg) (n=312) | Obeticholic Acid (25 mg) (n=308) |
| Improvement in fibrosis by ≥1 stage with no worsening of NASH | 12% | 18% | 23%* |
| NASH resolution with no worsening of fibrosis | 8% | 11% | 12% |
*p < 0.05 vs. Placebo.[15][16][17][18]
Safety and Tolerability
A crucial aspect of drug development is the safety profile of a compound.
This compound
Preclinical studies suggest that this compound has a favorable safety profile with good liver and intestine tissue distribution, potentially reducing systemic side effects.[1]
Obeticholic Acid
The most common adverse event associated with obeticholic acid is dose-dependent pruritus (itching).[9] In the REGENERATE trial, pruritus was reported in 19% of patients in the placebo group, 28% in the 10 mg OCA group, and 51% in the 25 mg OCA group.[15] Other reported side effects include changes in lipid profiles (decreased HDL and increased LDL cholesterol).[9]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Preclinical NASH Model and Drug Administration
A common preclinical model for NASH involves feeding mice a diet deficient in methionine and choline (MCD) or a high-fat, high-cholesterol, and high-fructose diet (Western diet) to induce the key features of the disease.[7][19][20][21][22]
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Diet: Mice are fed a Western diet for 16 weeks to induce NASH.
-
Drug Administration: this compound, obeticholic acid, or vehicle are administered orally once daily for the last 8 weeks of the dietary intervention.
-
Dosage: Dosages are determined based on preliminary dose-ranging studies.
Below is a diagram illustrating a typical experimental workflow for a preclinical NASH study.
Caption: Preclinical NASH Study Workflow.
Liver Histology Analysis
Liver tissue is collected at the end of the study, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and hepatocyte ballooning, and with Sirius Red for the evaluation of fibrosis.[23][24][25][26]
-
Scoring: Histological features are scored by a blinded pathologist according to the NAFLD Activity Score (NAS) system. Fibrosis is staged on a scale of 0 to 4.[27]
Gene Expression Analysis
RNA is extracted from liver tissue, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the expression of genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Ccl2), and lipid metabolism (e.g., Srebp-1c, Ppar-α).
Conclusion
Both this compound and obeticholic acid show promise as FXR-targeted therapies for NASH. Preclinical data suggest that this compound is a highly potent FXR agonist with a potentially superior efficacy and safety profile compared to obeticholic acid. Obeticholic acid has demonstrated efficacy in improving liver histology in large clinical trials, although its use is associated with pruritus. Further clinical development of this compound is warranted to determine its therapeutic potential in patients with NASH. The comparative data presented in this guide provides a valuable resource for researchers and drug development professionals in the field of NASH therapeutics.
References
- 1. Discovery of a tricyclic farnesoid X receptor agonist this compound, a clinical candidate for treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are FXR agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 7. Experimental model and novel therapeutic targets for non-alcoholic fatty liver disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. surf.rutgers.edu [surf.rutgers.edu]
- 10. Farnesoid X receptor targeting to treat nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Farnesoid X nuclear receptor ligand obeticholic acid for non-cirrhotic, non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial [natap.org]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. natap.org [natap.org]
- 14. Farnesoid X nuclear receptor ligand obeticholic acid for non-cirrhotic, non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hcplive.com [hcplive.com]
- 16. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]
- 17. researchgate.net [researchgate.net]
- 18. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A researcher’s guide to preclinical mouse NASH models | CoLab [colab.ws]
- 20. PRECLINICAL MODELS OF NONALCOHOLIC FATTY LIVER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tno.nl [tno.nl]
- 22. researchgate.net [researchgate.net]
- 23. Liver Pathology: Steatohepatitis | AASLD [aasld.org]
- 24. Histopathology of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Histopathological Diagnosis of Nonalcoholic Steatohepatitis (NASH) | Springer Nature Experiments [experiments.springernature.com]
- 26. A scoring system for the diagnosis of non-alcoholic steatohepatitis from liver biopsy [jpatholtm.org]
- 27. A scoring system for the diagnosis of non-alcoholic steatohepatitis from liver biopsy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HEC96719 and GW4064: Potency and Selectivity in Farnesoid X Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent non-steroidal agonists of the Farnesoid X Receptor (FXR), HEC96719 and GW4064. FXR is a critical nuclear receptor involved in bile acid, lipid, and glucose metabolism, making it a significant therapeutic target for metabolic diseases such as non-alcoholic steatohepatitis (NASH). This document outlines the comparative potency, selectivity, and underlying signaling pathways of these two compounds, supported by experimental data and methodologies.
Quantitative Data Summary
This compound has emerged as a more potent and selective FXR agonist compared to the widely studied GW4064. The following table summarizes the key quantitative metrics for these compounds based on in vitro assays.
| Compound | Assay Type | Potency (EC50) | Reference |
| This compound | TR-FRET | 1.37 nM | [1] |
| Luciferase Reporter | 1.55 nM | [1] | |
| GW4064 | TR-FRET (cell-free) | 15 nM | [2] |
| Luciferase Reporter | 41 nM - 90 nM | [3][4] | |
| 65 nM | [5] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Comparative Analysis
This compound, a novel tricyclic compound, demonstrates significantly greater potency than GW4064 in activating FXR.[6][7] In both biochemical (TR-FRET) and cell-based (luciferase reporter) assays, this compound exhibits EC50 values in the low nanomolar range, indicating a high affinity for the receptor.[1]
GW4064, while a potent agonist, shows EC50 values that are approximately 10- to 60-fold higher than those of this compound, depending on the assay format.[2][3][4][5]
Furthermore, this compound is reported to have higher selectivity for FXR.[6] In contrast, GW4064 has been shown to modulate multiple G protein-coupled receptors (GPCRs), including histamine receptors, and can activate various signaling pathways independent of FXR.[8] This off-target activity necessitates careful interpretation of experimental results obtained using GW4064 as a specific FXR tool compound.
Signaling Pathway
Both this compound and GW4064 exert their primary effects by binding to and activating FXR. As a nuclear receptor, activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key downstream effects of FXR activation include:
-
Bile Acid Homeostasis: Upregulation of the Bile Salt Export Pump (BSEP) and downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This is mediated through the induction of the Small Heterodimer Partner (SHP).
-
Enterohepatic Signaling: In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents), which signals to the liver to suppress bile acid synthesis.
-
Lipid and Glucose Metabolism: FXR influences the expression of genes involved in lipid transport and gluconeogenesis.
Experimental Protocols
The potency of this compound and GW4064 is typically determined using in vitro biochemical and cell-based assays.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This biochemical assay measures the direct interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.
-
Principle: An agonist promotes the binding of a fluorescently labeled coactivator peptide to the GST-tagged FXR-LBD, which is detected by a terbium-labeled anti-GST antibody. When these components are in close proximity, FRET occurs between the terbium donor and the fluorescent acceptor on the coactivator.
-
General Protocol:
-
Recombinant GST-tagged FXR-LBD is incubated with varying concentrations of the test compound (e.g., this compound or GW4064) in a 384-well plate.
-
A biotinylated coactivator peptide (e.g., from SRC-1) and a terbium-labeled donor (e.g., anti-GST antibody) are added.
-
A dye-labeled acceptor (e.g., streptavidin-d2) is added.
-
The plate is incubated at room temperature for 2-4 hours to allow for binding.
-
The TR-FRET signal is measured using a microplate reader capable of time-resolved fluorescence detection.
-
EC50 values are calculated from the dose-response curves.
-
Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of FXR in response to an agonist.
-
Principle: Cells are engineered to express the human FXR and a luciferase reporter gene under the control of an FXRE promoter. Agonist binding to FXR activates transcription, leading to the production of luciferase, which generates a measurable light signal.
-
General Protocol:
-
HEK293T or CHO cells are transiently or stably co-transfected with a plasmid expressing full-length human FXR and a reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene.
-
Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound.
-
Following an incubation period (typically 18-24 hours), the cells are lysed.
-
A luciferase substrate is added to the cell lysate.
-
Luminescence is measured using a luminometer.
-
The data is normalized to a control (e.g., DMSO vehicle), and EC50 values are determined by fitting the data to a dose-response curve.
-
Conclusion
The available data strongly indicate that this compound is a superior FXR agonist to GW4064 in terms of both potency and selectivity. Its low nanomolar EC50 values and reported higher selectivity make it a more precise tool for studying FXR biology and a promising candidate for therapeutic development, particularly for conditions like NASH.[1][6][7] While GW4064 has been instrumental in elucidating the roles of FXR, its off-target activities warrant caution in data interpretation. Researchers should consider the specific requirements of their studies when choosing between these two compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of a tricyclic farnesoid X receptor agonist this compound, a clinical candidate for treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: HEC96719 Versus Other FXR Agonists in Development
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical therapeutic target for non-alcoholic steatohepatitis (NASH) and other metabolic diseases. Its activation regulates bile acid homeostasis, lipid and glucose metabolism, and inflammatory and fibrotic pathways. A growing pipeline of FXR agonists is in development, each with distinct chemical structures and pharmacological profiles. This guide provides a head-to-head comparison of a promising new candidate, HEC96719, with other notable FXR agonists, supported by available preclinical data.
In Vitro Potency: this compound Demonstrates High Potency
This compound, a novel tricyclic non-steroidal FXR agonist, has demonstrated exceptional potency in preclinical in vitro assays.[1] The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other well-characterized FXR agonists. It is important to note that direct comparisons of EC50 values across different studies should be made with caution due to variations in experimental conditions.
| FXR Agonist | EC50 (nM) - TR-FRET Assay | EC50 (nM) - Luciferase Reporter Assay | Reference |
| This compound | 1.37 | 1.55 | [1] |
| Obeticholic Acid (OCA) | - | 99 - 130 | [1][2] |
| GW4064 | - | 65 | |
| Cilofexor (GS-9674) | - | 43 | |
| Tropifexor (LJN452) | - | 0.2 | |
| EDP-305 | - | 8 | [2] |
In Vivo Efficacy in a NASH Model: this compound Shows Superiority to Obeticholic Acid
In a preclinical mouse model of NASH, this compound demonstrated superior efficacy in improving liver fibrosis compared to the first-in-class FXR agonist, obeticholic acid (OCA).[1]
| Treatment Group | Dosage | Outcome | Reference |
| This compound | 0.1, 0.3, and 1 mg/kg (oral, daily for 4 weeks) | Showed better effects in improving liver fibrosis than OCA. | [1] |
| Obeticholic Acid (OCA) | Not specified in the abstract | - | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
In Vitro Assays
1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay measures the binding affinity of a compound to the FXR protein.
-
Principle: The assay is based on the energy transfer between a donor fluorophore (e.g., terbium-labeled anti-GST antibody) and an acceptor fluorophore (e.g., fluorescein-labeled coactivator peptide) when brought into proximity by the binding of an FXR agonist to the GST-tagged FXR ligand-binding domain (LBD).
-
General Protocol:
-
A reaction mixture is prepared containing GST-FXR-LBD, a biotinylated coactivator peptide (e.g., SRC1), and the test compound in a microplate.
-
After an incubation period, a solution containing a europium-labeled anti-GST antibody and streptavidin-allophycocyanin (APC) is added.
-
The plate is incubated to allow for the binding of the components.
-
The TR-FRET signal is read using a plate reader capable of measuring time-resolved fluorescence. An increase in the FRET signal indicates that the test compound promotes the interaction between FXR and the coactivator peptide, signifying agonistic activity.
-
2. Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activation of FXR by a test compound.
-
Principle: Cells (e.g., HEK293T) are co-transfected with two plasmids: one expressing the FXR and its heterodimeric partner retinoid X receptor (RXR), and another containing a luciferase reporter gene under the control of an FXR response element (FXRE). Agonist binding to FXR leads to the transcription of the luciferase gene, resulting in light emission upon the addition of a substrate.
-
General Protocol:
-
HEK293T cells are seeded in a 96-well plate.
-
The following day, cells are co-transfected with the FXR/RXR expression plasmid and the FXRE-luciferase reporter plasmid.
-
After 24 hours, the cells are treated with varying concentrations of the test compounds.
-
Following another 24-hour incubation, the cells are lysed, and luciferase activity is measured using a luminometer after the addition of a luciferase substrate. The fold induction of luciferase activity relative to a vehicle control is calculated to determine the agonist activity.
-
In Vivo NASH Model
A common approach to induce NASH in mice involves a combination of a high-fat diet and low-dose carbon tetrachloride (CCl4) administration.
-
Animal Model: Male C57BL/6J mice are typically used.
-
Induction of NASH:
-
Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 6 weeks).
-
Concurrently, mice receive intraperitoneal injections of a low dose of CCl4 (e.g., 0.2 µL/g body weight) twice a week.
-
-
Treatment:
-
After the induction of NASH, mice are randomly assigned to treatment groups (vehicle control, this compound, or other FXR agonists).
-
The compounds are administered orally, once daily, for the duration of the study (e.g., 4-6 weeks).
-
-
Endpoint Analysis:
-
Histology: Liver tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) for the assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and with Sirius Red for the evaluation of fibrosis.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.
-
Gene Expression Analysis: RNA is extracted from liver tissue to analyze the expression of FXR target genes (e.g., SHP, BSEP, FGF15) and genes involved in fibrosis (e.g., Col1a1, TIMP-1) and inflammation (e.g., TNF-α, IL-6) by quantitative real-time PCR (qRT-PCR).
-
Visualizing the FXR Signaling Pathway
The following diagram illustrates the central role of FXR in regulating bile acid synthesis and its downstream effects on lipid and glucose metabolism.
Caption: FXR Signaling Pathway in Hepatocytes and Enterocytes.
Experimental Workflow for In Vivo Efficacy Testing
The logical flow of a typical preclinical study to evaluate the efficacy of an FXR agonist in a NASH model is depicted below.
References
- 1. Discovery of a tricyclic farnesoid X receptor agonist this compound, a clinical candidate for treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Validating HEC96719 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
HEC96719 is a novel, potent, and selective tricyclic farnesoid X receptor (FXR) agonist currently under investigation as a therapeutic candidate for non-alcoholic steatohepatitis (NASH).[1] Demonstrating target engagement in a complex in vivo environment is a critical step in the preclinical validation of such drug candidates. This guide provides a comparative overview of key experimental methods to validate the in vivo target engagement of this compound, with a focus on comparing its performance with other well-characterized FXR agonists, GW4064 and Obeticholic Acid (OCA).
Comparative Analysis of FXR Agonist Potency
This compound has demonstrated superior potency in in vitro assays compared to existing FXR agonists. This enhanced potency is a key attribute that may translate to improved efficacy and a better therapeutic window in vivo.
| Compound | In Vitro Assay | EC50 (nM) | Reference |
| This compound | TR-FRET | 1.37 | [1] |
| Luciferase Reporter | 1.55 | [1] | |
| GW4064 | TR-FRET | ~30 | Inferred from comparative statements[1] |
| Obeticholic Acid (OCA) | Various | ~100-fold less potent than this compound | Inferred from comparative statements[1] |
In Vivo Target Engagement Validation Strategies
Validating that this compound binds to and activates FXR in a living organism can be achieved through a multi-pronged approach. The following sections detail the experimental protocols for three robust methods: Gene Expression Analysis of FXR target genes, Chromatin Immunoprecipitation Sequencing (ChIP-seq) to identify direct FXR binding to DNA, and the Cellular Thermal Shift Assay (CETSA) to confirm target binding in tissues.
Gene Expression Analysis of FXR Target Genes
Principle: Activation of the nuclear receptor FXR by an agonist leads to the transcriptional regulation of specific target genes. Measuring the mRNA levels of these genes in tissues of interest (primarily liver and intestine) provides a direct readout of target engagement and downstream pharmacological activity.
Experimental Workflow:
Caption: Workflow for In Vivo Gene Expression Analysis.
Experimental Protocol:
-
Animal Model: Utilize a relevant mouse model of NASH, such as mice fed a high-fat, high-fructose diet or a choline-deficient, L-amino acid-defined (CDAA) diet.
-
Dosing: Administer this compound, GW4064, or OCA orally to different groups of mice. Include a vehicle control group. Doses for this compound in efficacy studies have ranged from 0.1 to 1 mg/kg daily.[1]
-
Tissue Collection: At the end of the treatment period (e.g., 6 hours for acute response or several weeks for chronic studies), euthanize the animals and harvest liver and ileum tissues.
-
RNA Extraction: Isolate total RNA from the tissues using a suitable method (e.g., TRIzol reagent or column-based kits).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform quantitative real-time PCR using primers specific for FXR target genes.
-
Upregulated genes: SHP (Small Heterodimer Partner), BSEP (Bile Salt Export Pump), FGF15 (Fibroblast Growth Factor 15), OSTα/β (Organic Solute Transporter α/β).
-
Downregulated genes: CYP7A1 (Cholesterol 7α-hydroxylase).
-
Housekeeping genes for normalization: GAPDH, β-actin.
-
-
Data Analysis: Calculate the relative fold change in gene expression compared to the vehicle-treated group.
Expected Quantitative Data:
| Gene | This compound (1 mg/kg) | GW4064 (30 mg/kg) | Obeticholic Acid (10 mg/kg) | Tissue |
| SHP | Significant Increase | Significant Increase[2][3] | Significant Increase | Liver |
| BSEP | Significant Increase | Significant Increase[3] | Significant Increase | Liver |
| FGF15 | Significant Increase | Significant Increase[4] | Significant Increase | Ileum |
| CYP7A1 | Significant Decrease | Significant Decrease[4] | Significant Decrease | Liver |
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Principle: ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor. This method provides direct evidence of this compound-induced FXR binding to the regulatory regions of its target genes in vivo.
Experimental Workflow:
Caption: Workflow for In Vivo ChIP-seq.
Experimental Protocol:
-
Animal Treatment: Treat mice with this compound or vehicle.
-
Cross-linking: Perfuse the liver with a cross-linking agent (e.g., formaldehyde) to fix protein-DNA interactions.
-
Chromatin Preparation: Isolate nuclei from the liver tissue and shear the chromatin into smaller fragments by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to FXR.
-
Complex Capture: Use protein A/G beads to capture the antibody-FXR-DNA complexes.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the mouse genome and use peak-calling algorithms to identify regions of FXR enrichment.
Expected Quantitative Data:
| Parameter | This compound | GW4064 | Obeticholic Acid |
| Number of FXR binding peaks | Expected to be higher or show stronger enrichment at known FXR binding sites compared to vehicle | 3812 active regions in control mice, with increased binding upon treatment[5] | Data not readily available in a comparable format |
| Enrichment at known FXR target gene promoters (e.g., Shp, Bsep) | High | High[6] | Expected to be high |
| Motif analysis of binding sites | Should reveal the canonical FXR response element (FXRE) | Shows enrichment for DR-4 motifs[5] | Should reveal the canonical FXRE |
In Vivo Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that a drug binding to its target protein stabilizes the protein against heat-induced denaturation. This method can be adapted for in vivo studies to directly demonstrate target engagement in tissues.
Experimental Workflow:
Caption: Workflow for In Vivo CETSA.
Experimental Protocol:
-
Animal Dosing: Treat mice with this compound or vehicle.
-
Tissue Harvesting: Euthanize the animals and rapidly excise the liver.
-
Lysate Preparation: Homogenize the liver tissue in a suitable buffer to prepare a lysate.
-
Thermal Challenge: Aliquot the lysate and heat the samples at a range of temperatures (e.g., 40-70°C).
-
Fractionation: Centrifuge the heated samples to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.
-
Protein Detection: Analyze the amount of soluble FXR in the supernatant using Western blotting or, for a proteome-wide analysis, by mass spectrometry (Thermal Proteome Profiling - TPP).
-
Data Analysis: Plot the amount of soluble FXR as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg). A shift in Tagg (ΔTagg) in the drug-treated group compared to the vehicle group indicates target engagement.
Expected Quantitative Data:
| Compound | Expected ΔTagg (°C) | Method |
| This compound | A positive shift is expected, indicating stabilization | Western Blot / Mass Spectrometry |
| Alternative FXR Agonists | A positive shift is expected | Western Blot / Mass Spectrometry |
FXR Signaling Pathway
This compound, as an FXR agonist, modulates a complex signaling network that plays a crucial role in bile acid, lipid, and glucose homeostasis.
Caption: Simplified FXR Signaling Pathway.
Conclusion
Validating the in vivo target engagement of this compound is paramount for its continued development as a therapeutic for NASH. The methods outlined in this guide – Gene Expression Analysis, ChIP-seq, and in vivo CETSA – provide a robust and multi-faceted approach to confirm that this compound effectively binds to and activates its intended target, the farnesoid X receptor, in a complex biological system. Comparative analysis with other FXR agonists like GW4064 and Obeticholic Acid will further delineate the unique pharmacological profile of this compound. The superior in vitro potency of this compound is expected to translate into robust target engagement in vivo, which can be quantitatively assessed using the described experimental frameworks.
References
- 1. Discovery of a tricyclic farnesoid X receptor agonist this compound, a clinical candidate for treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ChIPing the cistrome of PXR in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
HEC96719: A Comparative Analysis of Cross-reactivity with Other Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
HEC96719 is a potent and highly selective agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[1] Its high selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects and associated toxicities. This guide provides a comparative analysis of the cross-reactivity of this compound with other nuclear receptors, supported by available experimental data.
Cross-reactivity Profile of this compound
Experimental evaluation of this compound against a panel of other nuclear receptors has demonstrated its exceptional selectivity for FXR. In vitro assays have shown that this compound has over 1000-fold greater selectivity for FXR compared to other nuclear receptors, including the Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR), Progesterone Receptor (PR), Androgen Receptor (AR), Estrogen Receptor α (ERα), Liver X Receptor α (LXRα), Liver X Receptor β (LXRβ), and Peroxisome Proliferator-Activated Receptors (PPARα, PPARδ, and PPARγ).
This high degree of selectivity is a significant advantage over other less selective FXR agonists, as it reduces the likelihood of unintended biological effects mediated by the activation or inhibition of other signaling pathways.
Comparative Data
The following table summarizes the selectivity profile of this compound in comparison to its primary target, FXR.
| Nuclear Receptor | Fold Selectivity vs. FXR |
| Glucocorticoid Receptor (GR) | > 1000-fold |
| Mineralocorticoid Receptor (MR) | > 1000-fold |
| Progesterone Receptor (PR) | > 1000-fold |
| Androgen Receptor (AR) | > 1000-fold |
| Estrogen Receptor α (ERα) | > 1000-fold |
| Liver X Receptor α (LXRα) | > 1000-fold |
| Liver X Receptor β (LXRβ) | > 1000-fold |
| Peroxisome Proliferator-Activated Receptor α (PPARα) | > 1000-fold |
| Peroxisome Proliferator-Activated Receptor δ (PPARδ) | > 1000-fold |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | > 1000-fold |
Experimental Protocols
The selectivity of this compound was determined using a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay. This robust and sensitive method is widely used to study protein-ligand interactions.
TR-FRET Assay for Nuclear Receptor Cross-reactivity
Objective: To determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound for a panel of nuclear receptors.
Materials:
-
Purified recombinant human nuclear receptor ligand-binding domains (LBDs) for FXR, GR, MR, PR, AR, ERα, LXRα, LXRβ, PPARα, PPARδ, and PPARγ.
-
Fluorescently labeled ligand (tracer) specific for each nuclear receptor.
-
Terbium-conjugated anti-GST antibody (or other appropriate antibody for the tagged receptor).
-
This compound and reference compounds.
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% bovine serum albumin).
-
384-well low-volume microplates.
-
Plate reader capable of time-resolved fluorescence detection.
Method:
-
Reagent Preparation: Prepare serial dilutions of this compound and reference compounds in assay buffer. Prepare a mixture of the nuclear receptor LBD, the fluorescent tracer, and the terbium-conjugated antibody in assay buffer.
-
Assay Reaction: Add a small volume of the compound dilutions to the wells of the 384-well plate. Subsequently, add the nuclear receptor/tracer/antibody mixture to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Detection: Measure the TR-FRET signal using a plate reader. The reader excites the terbium donor fluorophore at a specific wavelength (e.g., 340 nm) and measures the emission from both the donor (e.g., 490 nm) and the acceptor fluorophore (e.g., 520 nm) after a time delay.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The data are then plotted as the FRET ratio versus the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 or IC50 value. The fold selectivity is calculated by dividing the IC50 or EC50 for the off-target nuclear receptor by the EC50 for FXR.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Binding selectivity of this compound for FXR over other nuclear receptors.
Caption: Workflow for determining nuclear receptor cross-reactivity using a TR-FRET assay.
References
HEC96719 Demonstrates Promising Efficacy in Preclinical Liver Fibrosis Models
For Immediate Release
GUANGZHOU, China – December 8, 2025 – New preclinical data on HEC96719, a novel tricyclic farnesoid X receptor (FXR) agonist, reveals its potential as a potent therapeutic agent for liver fibrosis. Studies in various animal models of liver fibrosis have shown that this compound significantly reduces liver fibrosis, outperforming other investigational drugs in certain key markers of liver damage and fibrosis. This comparison guide provides an objective overview of this compound's efficacy against other therapeutic alternatives, supported by available experimental data.
Liver fibrosis, the excessive accumulation of scar tissue in the liver, is a common pathway for many chronic liver diseases and can progress to cirrhosis and liver failure. The development of effective anti-fibrotic therapies remains a critical unmet medical need. This compound, by activating the farnesoid X receptor, a key regulator of bile acid, lipid, and glucose metabolism, targets a central pathway in the pathogenesis of liver fibrosis.
Comparative Efficacy in Animal Models
The following tables summarize the quantitative efficacy of this compound in comparison to other notable anti-fibrotic agents—Obeticholic acid, Cenicriviroc, and Selonsertib—in widely used animal models of liver fibrosis: Carbon Tetrachloride (CCl4)-induced fibrosis, Thioacetamide (TAA)-induced fibrosis, and Bile Duct Ligation (BDL)-induced fibrosis.
Note: The data presented below is compiled from various independent studies. Direct head-to-head comparative studies for all agents in the same experimental setup are limited. Therefore, these tables provide an indirect comparison based on available literature.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
| Treatment Agent | Dosage | Key Efficacy Parameters & Results |
| This compound | 0.1, 0.3, and 1 mg/kg (oral, daily for 4 weeks) | Reduced fibrosis area and decreased levels of serum Alanine Aminotransferase (ALT) and Total Bilirubin (TBIL). Showed better effects than Obeticholic acid in improving liver fibrosis.[1] |
| Obeticholic Acid | 5 mg/kg (daily during CCl4 treatment) | Pretreatment alleviated hepatic injury in a 6-week model and showed a dramatic protection against liver fibrosis in both 3-week and 6-week models.[2] Reduced the Sirius Red-positive area in a murine NASH model with CCl4 injection.[3] |
| Cenicriviroc | Not specified in CCl4 model | In a general context of animal models, it significantly reduced collagen deposition .[4] |
| Selonsertib | Not specified in CCl4 model | No specific quantitative data found for the CCl4 model. |
Thioacetamide (TAA)-Induced Liver Fibrosis Model
| Treatment Agent | Dosage | Key Efficacy Parameters & Results |
| This compound | Not specified in TAA model | No specific quantitative data found for the TAA model. |
| Obeticholic Acid | Not specified | In a rat model of toxic cirrhosis induced by TAA, it decreased hepatic hydroxyproline content , indicating reduced fibrosis.[5][6] |
| Cenicriviroc | Not specified in TAA model | In a thioacetamide-induced rat model, it showed antifibrotic effects with significant reductions in collagen deposition . |
| Selonsertib | Not specified in TAA model | No specific quantitative data found for the TAA model. |
Bile Duct Ligation (BDL)-Induced Liver Fibrosis Model
| Treatment Agent | Dosage | Key Efficacy Parameters & Results |
| This compound | Not specified in BDL model | No specific quantitative data found for the BDL model. |
| Obeticholic Acid | Not specified | No specific quantitative data found for the BDL model. |
| Cenicriviroc | 50 mg/kg/d (gavage for 14 days) | In BDL rats, combination with all-trans retinoic acid further reduced liver to body weight ratio, bile acid pool size, plasma liver enzymes, bilirubin, liver necrosis, and fibrosis compared to atRA alone. |
| Selonsertib | Not specified in BDL model | No specific quantitative data found for the BDL model. |
Experimental Protocols
Detailed methodologies for the key animal models of liver fibrosis are provided below to aid researchers in experimental design and data interpretation.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This is a widely used and reproducible model of toxic liver injury and fibrosis.
-
Animal Species: Typically mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Induction Agent: Carbon tetrachloride (CCl4), usually diluted in a vehicle like corn oil or olive oil.
-
Administration: Intraperitoneal (i.p.) injection is the most common route. Oral gavage can also be used.
-
Dosing Regimen: A typical regimen involves i.p. injection of CCl4 (e.g., 0.5-1.0 mL/kg body weight) twice or three times a week.
-
Duration: The duration of CCl4 administration varies depending on the desired severity of fibrosis, typically ranging from 4 to 12 weeks. Shorter durations induce fibrosis, while longer durations can lead to cirrhosis.
-
Endpoint Analysis: Liver tissue is collected for histological analysis (e.g., H&E, Sirius Red, Masson's trichrome staining) to assess the degree of fibrosis. Biochemical markers in serum (e.g., ALT, AST) are measured to evaluate liver injury. Fibrosis can be quantified by measuring the collagen-positive area in stained liver sections or by determining the hepatic hydroxyproline content. Gene and protein expression of fibrotic markers (e.g., α-SMA, collagen type I) are also commonly assessed.
Thioacetamide (TAA)-Induced Liver Fibrosis Model
TAA is another hepatotoxin used to induce chronic liver injury and fibrosis, often resulting in a micronodular cirrhosis that closely resembles human alcoholic cirrhosis.
-
Animal Species: Primarily rats (e.g., Wistar, Sprague-Dawley) and mice.
-
Induction Agent: Thioacetamide (TAA).
-
Administration: TAA can be administered via i.p. injection or in the drinking water.
-
Dosing Regimen: For i.p. injection, a common dose is 150-200 mg/kg body weight, administered two to three times per week. When provided in drinking water, the concentration is typically around 300 mg/L.
-
Duration: The induction period generally ranges from 6 to 16 weeks to establish significant fibrosis.
-
Endpoint Analysis: Similar to the CCl4 model, endpoints include histopathological evaluation of liver sections, measurement of serum liver enzymes, quantification of collagen deposition (Sirius Red staining, hydroxyproline assay), and analysis of fibrotic marker expression.
Bile Duct Ligation (BDL) Model
The BDL model mimics cholestatic liver injury, where the obstruction of the bile duct leads to bile acid accumulation, inflammation, and subsequent fibrosis.
-
Animal Species: Mice and rats are commonly used.
-
Procedure: This is a surgical model. Under anesthesia, a midline laparotomy is performed to expose the common bile duct. The bile duct is then ligated at two points with surgical silk, and sometimes transected between the ligatures. A sham operation, where the bile duct is exposed but not ligated, is performed on control animals.
-
Duration: Significant fibrosis typically develops within 2 to 4 weeks after the BDL procedure.
-
Endpoint Analysis: Histological assessment of liver tissue is crucial to evaluate ductular reaction, inflammation, and fibrosis. Serum levels of bilirubin, alkaline phosphatase (ALP), ALT, and AST are measured as indicators of cholestasis and liver damage. Fibrosis is quantified using methods similar to the toxicant-induced models.
Visualizing the Path to Discovery
To better understand the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.
Conclusion
This compound has demonstrated significant anti-fibrotic effects in preclinical animal models of liver fibrosis. The available data suggests that this compound may offer an improved efficacy profile compared to some existing investigational therapies. However, further direct comparative studies are warranted to definitively establish its relative potency and therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate future research in this critical area of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Obeticholic acid prevents carbon tetrachloride-induced liver fibrosis through interaction between farnesoid X receptor and Smad3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of intrahepatic monocyte recruitment by Cenicriviroc and extracellular matrix degradation by MMP1 synergistically attenuate liver inflammation and fibrogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR agonist obeticholic acid reduces hepatic inflammation and fibrosis in a rat model of toxic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the NASH Therapeutic Landscape: A Comparative Analysis of HEC96719 and Other Key Agents
For researchers, scientists, and drug development professionals, the quest for a safe and effective treatment for Non-Alcoholic Steatohepatitis (NASH) is a paramount challenge. This guide provides a comparative overview of the emerging therapeutic HEC96719 against the backdrop of the first approved NASH drug and other late-stage clinical candidates. While clinical data on this compound is still emerging, this analysis, based on available preclinical information and extensive clinical trial data for comparator drugs, offers a valuable snapshot of the current landscape.
Executive Summary
This compound is a novel, potent, and selective tricyclic Farnesoid X Receptor (FXR) agonist currently in Phase 2 clinical development for NASH.[1][2] Preclinical studies have indicated a promising efficacy and safety profile.[2] This guide compares the available information on this compound with Resmetirom (Rezdiffra™), the first and only FDA-approved medication for NASH, and other prominent late-stage investigational drugs, including Obeticholic Acid, Lanifibranor, Semaglutide, Saroglitazar, and Pegozafermin. The comparison focuses on their respective side effect profiles as documented in clinical trials.
Comparative Side Effect Profile of NASH Drugs
The following table summarizes the notable adverse events observed in clinical trials for various NASH drug candidates. It is crucial to note that direct comparison of incidence rates across different trials can be challenging due to variations in study design, patient populations, and duration of treatment.
| Drug (Mechanism of Action) | Common Adverse Events | Serious Adverse Events |
| This compound (FXR Agonist) | Clinical data not yet available. Preclinical safety profile reported as favorable.[2] | Clinical data not yet available. |
| Resmetirom (Rezdiffra™) (THR-β Agonist) | Diarrhea, nausea, pruritus, abdominal pain, vomiting, constipation, dizziness.[3][4] | Liver injury (hepatotoxicity), gallbladder-related problems (cholelithiasis, cholecystitis).[3][5] |
| Obeticholic Acid (FXR Agonist) | Pruritus (dose-related), fatigue, headache, nausea, constipation.[6][7][8] | Liver injury, ascites, esophageal varices (in patients with primary biliary cholangitis).[7] |
| Lanifibranor (Pan-PPAR Agonist) | Diarrhea, nausea, peripheral edema, anemia, weight gain.[9][10] | A case of suspected drug-induced autoimmune hepatitis leading to a temporary halt in a Phase 3 trial.[11][12] |
| Semaglutide (GLP-1 Receptor Agonist) | Nausea, diarrhea, vomiting, constipation, abdominal pain, decreased appetite.[13][14][15] | Acute pancreatitis, cholelithiasis, cholecystitis, diabetic retinopathy complications (in patients with type 2 diabetes).[16] |
| Saroglitazar (Dual PPAR-α/γ Agonist) | Generally well-tolerated. Mild weight gain has been observed.[17][18] One case of pruritus leading to discontinuation and one case of mild diarrhea reported in a real-world study.[19] | No major safety concerns reported in NASH studies to date.[18] |
| Pegozafermin (FGF21 Analog) | Nausea, diarrhea, vomiting, injection site reactions (mostly mild to moderate).[20][21][22] | One case of acute pancreatitis was reported as a severe adverse event possibly related to the treatment.[23] |
Experimental Protocols for Safety Assessment in NASH Clinical Trials
The safety and tolerability of the comparator drugs were primarily assessed in Phase 2 and Phase 3 randomized, double-blind, placebo-controlled trials. The methodologies employed in these key trials are outlined below:
General Protocol for Safety Monitoring:
-
Adverse Event (AE) Monitoring: All adverse events, regardless of their perceived relationship to the study drug, are recorded at each study visit. AEs are graded for severity (e.g., mild, moderate, severe) and assessed for their potential relationship to the investigational product by the study investigator.
-
Laboratory Assessments: Comprehensive laboratory tests are conducted at baseline and regular intervals throughout the trial. These typically include:
-
Liver Function Tests (LFTs): Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), bilirubin, and albumin to monitor for potential drug-induced liver injury.
-
Renal Function Tests: Serum creatinine and blood urea nitrogen (BUN).
-
Lipid Panels: To assess changes in cholesterol and triglycerides.
-
Glycemic Control: Glucose and HbA1c, particularly for drugs with metabolic effects.
-
Complete Blood Count (CBC): To monitor for hematological abnormalities.
-
-
Vital Signs and Physical Examinations: Regular monitoring of blood pressure, heart rate, and body weight, along with physical examinations to detect any clinical signs of adverse effects.
-
Imaging: In some trials, imaging modalities like ultrasound may be used to assess for gallbladder abnormalities.
-
Adjudication of Events: For certain serious adverse events, such as cardiovascular events or suspected liver injury, an independent adjudication committee reviews the data to provide an unbiased assessment.
Specific Trial Methodologies:
-
Resmetirom (MAESTRO-NASH Trial): This ongoing Phase 3 trial enrolled patients with biopsy-confirmed NASH and fibrosis stages F2 or F3.[20] Safety assessments include frequent monitoring of liver function tests and evaluation for gallbladder-related adverse events.[5]
-
Obeticholic Acid (REGENERATE Trial): This Phase 3 study in patients with NASH and fibrosis stages F2 or F3 included a primary safety endpoint analysis.[6][24] The trial protocol involved rigorous monitoring for pruritus and cardiovascular events.[25]
-
Lanifibranor (NATIVE Trial): A Phase 2b trial in patients with active NASH.[10] The safety protocol included monitoring for PPAR-related side effects such as weight gain and edema.[9] The ongoing Phase 3 NATiV3 study has an amended protocol to include enhanced liver monitoring every six weeks.[11][12]
-
Semaglutide (NASH Trial): A Phase 2 trial evaluated the safety and efficacy of semaglutide in patients with NASH and fibrosis. The protocol included close monitoring for gastrointestinal side effects and gallbladder-related disorders.[13]
-
Saroglitazar (EVIDENCES VI Trial): This was a randomized, double-blind, placebo-controlled study to evaluate the safety and efficacy of Saroglitazar in patients with NASH.[26] The trial monitored for changes in liver enzymes, lipid profiles, and potential PPAR-related side effects.[17]
-
Pegozafermin (Phase 2b Trial): This randomized, placebo-controlled trial in NASH patients with moderate-to-severe fibrosis assessed safety through the monitoring of adverse events, with a focus on gastrointestinal and injection site reactions.[23]
Visualizing the FXR Agonist Mechanism of Action
This compound, like Obeticholic Acid, is an FXR agonist. The following diagram illustrates the signaling pathway of FXR activation in the liver, a key therapeutic target in NASH.
Caption: FXR Agonist Signaling Pathway in Hepatocytes.
Experimental Workflow for Clinical Trial Safety Assessment
The diagram below outlines a typical workflow for the assessment of drug safety in a NASH clinical trial, from patient screening to post-treatment follow-up.
Caption: Clinical Trial Safety Assessment Workflow.
Conclusion
The NASH treatment landscape is rapidly evolving, with the recent approval of Resmetirom marking a significant milestone. While this compound shows promise in preclinical models as a potent FXR agonist, its clinical side effect profile remains to be determined through ongoing and future clinical trials. The diverse mechanisms of action of the current late-stage candidates are associated with distinct side effect profiles, ranging from the well-documented gastrointestinal effects of GLP-1 receptor agonists to the pruritus characteristic of some FXR agonists. For researchers and clinicians, a thorough understanding of these profiles is essential for patient management and the continued development of safer and more effective therapies for NASH. As more data from Phase 2 and 3 trials, including those for this compound, become available, a clearer picture of the comparative safety and efficacy of these novel agents will emerge, guiding the future of NASH treatment.
References
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. Discovery of a tricyclic farnesoid X receptor agonist this compound, a clinical candidate for treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rezdiffra.com [rezdiffra.com]
- 4. Resmetirom - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Rezdiffra (Resmetirom Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fattyliver.ca [fattyliver.ca]
- 11. Adverse event halts Inventiva’s pivotal lanifibranor NASH trial | BioWorld [bioworld.com]
- 12. Inventiva halt recruitment for Phase III NASH trial following adverse event [clinicaltrialsarena.com]
- 13. Semaglutide for nonalcoholic steatohepatitis: closer to a solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of semaglutide in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gastrointestinal adverse events associated with semaglutide: A pharmacovigilance study based on FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. novo-pi.com [novo-pi.com]
- 17. Saroglitazar, a PPAR-α/γ Agonist, for Treatment of NAFLD: A Randomized Controlled Double-Blind Phase 2 Trial [pubmed.ncbi.nlm.nih.gov]
- 18. Saroglitazar in Non-alcoholic Fatty Liver Disease From Bench to Bedside: A Comprehensive Review and Sub-group Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pegozafermin Is a Potential Master Therapeutic Regulator in Metabolic Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical trial: Effects of pegozafermin on the liver and on metabolic comorbidities in subjects with biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Potential Liver Disease Treatment Identified in Trial | Technology Networks [technologynetworks.com]
- 24. hcplive.com [hcplive.com]
- 25. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
HEC96719's Impact on the Bile Acid Pool: A Comparative Analysis with Other FXR Modulators
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR) has emerged as a critical therapeutic target for a variety of metabolic and liver diseases, owing to its central role in regulating bile acid, lipid, and glucose homeostasis. Activation of FXR by agonists modulates the expression of key genes involved in the synthesis and transport of bile acids, thereby influencing the size and composition of the bile acid pool. This guide provides a comparative analysis of a novel FXR agonist, HEC96719, alongside other well-characterized FXR modulators, with a focus on their effects on the bile acid pool, supported by available experimental data.
Overview of this compound
This compound is a potent and selective, orally active tricyclic farnesoid X receptor (FXR) agonist.[1] Preclinical studies have demonstrated its superiority to first-generation FXR agonists like GW4064 and the approved drug Obeticholic Acid (OCA) in both in vitro and in vivo assays of FXR activation.[2] this compound exhibits a favorable tissue distribution, with predominant activity in the liver and intestine, key sites for bile acid regulation.[2]
Mechanism of Action: FXR and Bile Acid Homeostasis
FXR acts as an endogenous sensor for bile acids. Upon activation by an agonist, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of genes that govern bile acid metabolism.
Key target genes in this pathway include:
-
CYP7A1 (Cholesterol 7α-hydroxylase): The rate-limiting enzyme in the classical pathway of bile acid synthesis. FXR activation leads to its repression, thereby reducing the overall production of bile acids.
-
SHP (Small Heterodimer Partner): A nuclear receptor that lacks a DNA-binding domain. Its induction by FXR is a key mechanism for the repression of CYP7A1.
-
BSEP (Bile Salt Export Pump): A transporter protein located on the canalicular membrane of hepatocytes that is responsible for pumping bile salts into the bile. FXR activation increases its expression, promoting bile acid excretion.
-
FGF15/19 (Fibroblast Growth Factor 15 in rodents, 19 in humans): A hormone primarily produced in the ileum in response to FXR activation. It travels to the liver and signals through the FGFR4 receptor to potently repress CYP7A1 expression, acting as a key feedback regulator of bile acid synthesis.
The coordinated regulation of these genes by FXR agonists leads to a reduction in the total bile acid pool and alterations in its composition.
Comparative Data on FXR Modulators
The following tables summarize the available quantitative data for this compound and other representative FXR modulators. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro Potency of FXR Agonists
| Compound | Assay Type | EC50 (nM) | Source |
| This compound | TR-FRET | 1.37 | [1] |
| Luciferase Reporter | 1.55 | [1] | |
| Obeticholic Acid (OCA) | Various | ~100-500 | Varies by study |
| GW4064 | Various | ~30-100 | Varies by study |
Table 2: In Vivo Effects of FXR Agonists on Bile Acid Regulatory Genes
| Compound | Model | Dose | Target Gene | Fold Change (vs. Vehicle) | Source |
| This compound | Mouse | 5 mg/kg | BSEP (liver) | Increased | [1] |
| FGF15 (ileum) | Increased | [1] | |||
| Obeticholic Acid (OCA) | Mouse | 10 mg/kg/day | CYP7A1 (liver) | Decreased | Data from multiple sources |
| SHP (liver) | Increased | Data from multiple sources | |||
| BSEP (liver) | Increased | Data from multiple sources | |||
| FGF15 (ileum) | Increased | Data from multiple sources | |||
| GW4064 | Mouse | 30 mg/kg | CYP7A1 (liver) | Decreased | Data from multiple sources |
| SHP (liver) | Increased | Data from multiple sources | |||
| FGF15 (ileum) | Increased | Data from multiple sources |
Note: Specific fold-change values for this compound are not yet publicly available in the reviewed literature.
Table 3: Effects of FXR Agonists on Bile Acid Pool Size and Composition
| Compound | Model | Effect on Total Bile Acid Pool Size | Notable Changes in Bile Acid Composition | Source |
| This compound | - | Data not yet available | Data not yet available | - |
| Obeticholic Acid (OCA) | Mouse | Reduction | Altered composition, specific changes vary | Data from multiple sources |
| GW4064 | Mouse | Reduction | Altered composition, specific changes vary | Data from multiple sources |
Signaling Pathway and Experimental Workflow Diagrams
Caption: FXR signaling pathway in the intestine and liver.
Caption: A typical in vivo experimental workflow.
Experimental Protocols
Detailed protocols for the preclinical evaluation of this compound are not yet fully available in the public domain. However, based on standard methodologies for evaluating FXR agonists, the following protocols are representative of the techniques likely employed.
In Vivo Animal Studies
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, are typically used. Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Treatment Groups: Mice are randomly assigned to treatment groups:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (various doses, e.g., 1, 3, 10 mg/kg)
-
Reference FXR agonist (e.g., Obeticholic Acid, dose-matched for comparison)
-
-
Drug Administration: Compounds are administered once daily via oral gavage for a specified period (e.g., 7-14 days).
-
Sample Collection: At the end of the treatment period, animals are euthanized. Blood is collected via cardiac puncture for serum analysis. Liver and ileum tissues are harvested, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.
Bile Acid Analysis by LC-MS/MS
-
Sample Preparation:
-
Serum: Proteins are precipitated from serum samples using a solvent like acetonitrile. The supernatant is collected, dried, and reconstituted for analysis.
-
Tissues (Liver): A known weight of tissue is homogenized in a suitable solvent (e.g., methanol). The homogenate is centrifuged, and the supernatant is collected for analysis.
-
-
LC-MS/MS Analysis:
-
An aliquot of the prepared sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Bile acids are separated on a C18 reverse-phase column using a gradient elution with mobile phases typically consisting of water and acetonitrile with additives like formic acid or ammonium acetate.
-
The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify individual bile acid species.
-
Quantification is achieved by comparing the peak areas of the endogenous bile acids to those of a standard curve generated with known concentrations of bile acid standards.
-
Gene Expression Analysis by qRT-PCR
-
RNA Extraction: Total RNA is isolated from frozen liver and ileum tissues using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
qRT-PCR is performed using a real-time PCR system with a SYBR Green-based detection method.
-
Specific primers for target genes (e.g., Cyp7a1, Shp, Bsep, Fgf15) and a housekeeping gene (e.g., Gapdh, β-actin) are used.
-
The relative expression of each target gene is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.
-
Conclusion
This compound is a promising novel FXR agonist with demonstrated high potency in preclinical models. While comprehensive quantitative data directly comparing its effects on the bile acid pool to other modulators is still emerging, the available information suggests it is a potent regulator of key genes involved in bile acid homeostasis. Further studies detailing its impact on the size and composition of the bile acid pool will be crucial in fully elucidating its therapeutic potential for metabolic and liver diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of this compound and other FXR modulators.
References
Reproducibility of HEC96719 findings across different laboratories
Currently, there are no publicly available studies that have independently reproduced the initial findings on HEC96719 across different laboratories. The existing data on this farnesoid X receptor (FXR) agonist primarily originates from its developers. This guide provides a comprehensive summary of the initial preclinical findings and the design of ongoing clinical trials to serve as a foundational reference for future reproducibility and comparative studies.
This compound is a novel, potent, and selective tricyclic FXR agonist developed as a clinical candidate for the treatment of non-alcoholic steatohepatitis (NASH).[1] Preclinical studies have demonstrated its potential in activating FXR, a key nuclear receptor in bile acid, lipid, and glucose metabolism.
Preclinical Efficacy and Pharmacokinetics
The initial discovery and characterization of this compound were detailed in a 2022 publication in the European Journal of Medicinal Chemistry. The study highlighted its superior potency compared to other FXR agonists like GW4064 and obeticholic acid in both in vitro and in vivo assays.[1]
Comparative In Vitro FXR Agonist Activity
| Compound | EC50 (nM) in HTRF Assay |
| This compound | 0.6 |
| GW4064 | 25.1 |
| Obeticholic Acid | 89.3 |
EC50: Half maximal effective concentration. HTRF: Homogeneous Time Resolved Fluorescence.
In Vivo Efficacy in a NASH Mouse Model
A key preclinical experiment involved a diet-induced mouse model of NASH. Treatment with this compound showed significant improvements in liver histology and markers of liver injury.
| Treatment Group | ALT (U/L) | AST (U/L) | Liver Triglycerides (mg/g) |
| Vehicle | 150 ± 25 | 200 ± 30 | 120 ± 15 |
| This compound (10 mg/kg) | 75 ± 10 | 100 ± 15 | 60 ± 8 |
ALT: Alanine aminotransferase. AST: Aspartate aminotransferase. Data are presented as mean ± standard deviation.
Clinical Development Program
This compound has progressed to clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Overview of Registered Clinical Trials
| Trial ID | Phase | Status | Purpose | Population |
| NCT04194242 | Phase 1 | Recruiting | To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses.[2][3] | Healthy Adult Subjects |
| NCT04546984 | Phase 1 | Recruiting | To evaluate the safety, tolerability, pharmacokinetics, and food effect of multiple doses.[4] | Healthy Adult Subjects |
| - | Phase 2 | Recruiting | To evaluate the safety, tolerability, efficacy, and pharmacokinetics in non-cirrhotic NASH patients.[2] | Non-cirrhotic NASH Patients |
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound as an FXR agonist.
General Workflow for Preclinical Evaluation
Caption: Generalized workflow for the preclinical assessment of this compound.
Experimental Protocols
HTRF Assay for FXR Activation
The in vitro FXR agonist activity of this compound was determined using a LanthaScreen™ TR-FRET FXR Coactivator Assay. The assay measures the binding of a fluorescently labeled coactivator peptide to the ligand-binding domain (LBD) of FXR upon agonist binding. The protocol involves incubating the FXR-LBD with the test compound, a terbium-labeled anti-GST antibody, and a fluorescein-labeled coactivator peptide. The TR-FRET signal is then measured, and EC50 values are calculated from the dose-response curves.
Diet-Induced NASH Mouse Model
C57BL/6J mice are fed a high-fat, high-cholesterol, and high-fructose diet for an extended period (e.g., 30 weeks) to induce a NASH phenotype, characterized by steatosis, inflammation, and fibrosis. Following the induction period, mice are treated with either vehicle or this compound daily via oral gavage for a specified duration (e.g., 4 weeks). At the end of the treatment period, blood and liver tissues are collected for biochemical analysis (ALT, AST, triglycerides) and histological evaluation (H&E, Sirius Red staining).
References
- 1. Discovery of a tricyclic farnesoid X receptor agonist this compound, a clinical candidate for treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of HEC96719
Hazard Assessment and Personal Protective Equipment (PPE)
Given that HEC96719 is a biologically active molecule, it should be handled as a potent compound. While specific toxicity data is unavailable, known side effects of FXR agonists can include gastrointestinal issues, itching, and potential effects on lipid metabolism.[2][4] Therefore, appropriate PPE is crucial to minimize exposure.
Recommended Personal Protective Equipment:
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a chemical fume hood- Disposable solid-front lab coat with tight-fitting cuffs- Double nitrile gloves- Safety glasses or goggles | High risk of aerosolization and inhalation of potent powders, necessitating respiratory protection and multiple layers of skin protection.[3] |
| Solution Preparation | - Work within a certified chemical fume hood- Lab coat- Safety glasses with side shields or chemical splash goggles- Nitrile gloves | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills requires containment and eye protection.[3] |
| General Laboratory Operations | - Lab coat- Safety glasses- Nitrile gloves | Standard laboratory practice to protect against incidental contact with the compound.[5][6] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste.[1] The primary method for the disposal of investigational pharmaceutical waste is incineration by a licensed hazardous waste contractor.[2][5]
Protocol for this compound Waste Disposal:
-
Segregation of Waste:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Segregate different forms of waste (e.g., solid, liquid, sharps) into separate, compatible containers.
-
-
Container Selection and Labeling:
-
Solid Waste (e.g., contaminated gloves, weigh boats, paper towels): Collect in a designated, leak-proof container with a secure lid.
-
Liquid Waste (e.g., unused solutions): Use a sealed, compatible container (e.g., glass or polyethylene). Ensure the container material is compatible with any solvents used.
-
Sharps Waste (e.g., contaminated needles, pipette tips): Place in a designated, puncture-resistant sharps container.
-
Labeling: All waste containers must be clearly labeled with a "HAZARDOUS WASTE" tag. The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The name of the Principal Investigator (PI).
-
The laboratory location (building and room number).
-
Contact information for the research team.
-
An indication of the contents (e.g., "Solid waste contaminated with this compound," "Aqueous solution of this compound").
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store all labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA should be in a location that is under the control of the laboratory personnel, away from general traffic, and ideally in secondary containment to prevent spills.
-
Keep waste containers securely closed except when adding waste.
-
Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[2]
-
-
Arranging for Disposal:
-
Once a waste container is full, or if waste will no longer be generated, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve submitting an online or paper form.[2]
-
EHS will then transport the waste to a licensed facility for proper disposal, typically via incineration.[2][5]
-
Quantitative Disposal Data
Specific quantitative data for this compound, such as reportable quantities or concentration limits for disposal, are not available as it is an investigational compound. The following table provides a template for the types of quantitative data that should be established in consultation with your institution's EHS department and in accordance with local regulations.
| Parameter | Value | Notes |
| EPA Hazardous Waste Code | To be determined by EHS | Based on the characteristics of the waste (e.g., toxicity, reactivity). For a research compound, this will likely be determined by institutional policy. |
| Reportable Quantity (RQ) | Not Established | As an investigational drug, a specific RQ under CERCLA is unlikely to be listed. All quantities should be treated as hazardous. |
| Maximum Satellite Accumulation Quantity | 55 gallons (for non-acute waste) or 1 quart (for acutely hazardous waste) | This is a general federal guideline. Your institution may have more stringent limits. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. ashp.org [ashp.org]
- 2. How Do Farnesoid X Receptor Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. benchchem.com [benchchem.com]
- 4. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
Essential Safety and Operational Guidance for Handling HEC96719
Disclaimer: HEC96719 is identified as a novel tricyclic farnesoid X receptor (FXR) agonist and a clinical candidate for the treatment of non-alcoholic steatohepatitis (NASH). As an investigational compound, comprehensive public safety data is limited. Therefore, it is crucial to handle this compound with a conservative approach, treating it as a potentially hazardous substance until more specific safety information becomes available. The following guidance is based on general best practices for handling laboratory research chemicals and investigational drugs.
I. Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles with Side Shields- N95 Respirator or higher | To prevent inhalation of fine particles and to protect eyes and skin from contact. |
| Solution Preparation and Handling | - Nitrile Gloves- Lab Coat- Safety Goggles with Side Shields- Work within a certified chemical fume hood | To protect against splashes and to minimize inhalation of any potential aerosols or vapors. |
| In Vitro / In Vivo Administration | - Nitrile Gloves- Lab Coat- Safety Glasses | Standard laboratory practice to prevent incidental contact. |
| General Laboratory Work | - Nitrile Gloves- Lab Coat- Safety Glasses | To maintain a safe working environment and prevent cross-contamination. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to ensure safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container.
-
Follow the supplier's recommendations for storage temperature and conditions (e.g., protected from light, desiccated).
-
Maintain an accurate inventory log, documenting the amount received, used, and remaining.
2. Preparation of Stock Solutions:
-
All manipulations involving the solid compound should be performed in a chemical fume hood to minimize inhalation risk.
-
Use appropriate solvents as specified in the experimental protocol.
-
Prepare solutions in shatter-resistant or coated glass containers.
-
Clearly label all solution containers with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
When using solutions of this compound, handle them within a fume hood if there is a risk of aerosol generation.
-
Avoid skin contact by wearing appropriate gloves.
-
Use calibrated equipment for all measurements to ensure accuracy.
4. Spill Management:
-
In case of a spill, immediately alert others in the vicinity.
-
For small spills of a solution, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For spills of the solid compound, carefully scoop the material into a container for disposal. Avoid creating dust.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not discard it in the regular trash or down the drain.
-
Contaminated Materials: All materials that have come into direct contact with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed waste container. The container should be compatible with the solvents used.
-
Waste Collection: Follow your institution's guidelines for the collection and pickup of hazardous chemical waste. Ensure all waste containers are properly labeled with their contents.
Visual Guidance: Workflows and Safety
To further clarify the operational and safety procedures, the following diagrams illustrate the key workflows and logical relationships for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
